Ring strain and stability of bicyclo[3.1.0]hexane derivatives
The Bicyclo[3.1.0]hexane Scaffold: Ring Strain, Conformational Dynamics, and Applications in Advanced Drug Design Executive Summary The bicyclo[3.1.0]hexane system is a topologically unique bicyclic framework characteriz...
Author: BenchChem Technical Support Team. Date: March 2026
The Bicyclo[3.1.0]hexane Scaffold: Ring Strain, Conformational Dynamics, and Applications in Advanced Drug Design
Executive Summary
The bicyclo[3.1.0]hexane system is a topologically unique bicyclic framework characterized by the fusion of a three-membered cyclopropane ring with a five-membered cyclopentane ring. Historically viewed primarily as a synthetic curiosity due to its high inherent ring strain, this scaffold has recently emerged as a highly valuable, conformationally restricted bioisostere in medicinal chemistry[1][2]. By forcing molecular architectures into rigidified, predictable geometries, bicyclo[3.1.0]hexane derivatives enable precise pharmacophore alignment, dramatically enhancing target selectivity and metabolic stability in drug development[3].
This whitepaper provides an in-depth technical analysis of the thermodynamic profiling, conformational stability, synthetic methodologies, and pharmacological applications of bicyclo[3.1.0]hexane derivatives.
Thermodynamic Profiling and Ring Strain Analysis
The chemical reactivity and three-dimensional architecture of bicyclo[3.1.0]hexane are fundamentally driven by its ring strain. The fusion of the two rings forces the bridgehead carbons to deviate significantly from the ideal
sp3
tetrahedral angle (109.5°), resulting in substantial Baeyer (angle) strain and Pitzer (torsional) strain.
Computational group equivalent analyses and experimental calorimetry establish the strain energy of the bicyclo[3.1.0]hexane core at approximately 32.4 kcal/mol[1][4]. This energy is roughly additive, combining the strain of an isolated cyclopropane and cyclopentane ring, with additional topological stress localized at the bridging C-C bond.
Table 1: Comparative Strain Energies of Cyclic Alkanes
Causality Insight: The high strain energy does not render the molecule inherently unstable under physiological conditions; rather, it acts as a thermodynamic "spring." In synthetic workflows, this strain can be exploited to drive ring-opening cascades, whereas in biological systems, the rigid framework prevents the entropic penalty usually associated with the binding of flexible acyclic or monocyclic ligands[2].
Conformational Dynamics: The "Perpetual Boat"
Unlike cyclohexane, which readily undergoes pseudorotation to adopt a thermodynamically stable chair conformation, cis-bicyclo[3.1.0]hexane is conformationally locked. Extensive Density Functional Theory (DFT) calculations and ab initio SCF investigations reveal that the chair-like conformer of bicyclo[3.1.0]hexane suffers from severe eclipsing interactions and steric clashes[5][6].
Consequently, "all roads lead to boats" for this scaffold[6]. The molecule adopts a puckered shape that closely mimics the boat conformation of cyclohexane. This "perpetual boat" geometry is the global energy minimum and serves as an exceptional structural anchor for drug discovery, allowing chemists to freeze a molecule in a bioactive orientation[2].
Conformational energy landscape of cis-bicyclo[3.1.0]hexane favoring the boat-like geometry.
Synthesizing highly substituted bicyclo[3.1.0]hexanes with contiguous stereocenters is notoriously challenging. Recent advancements utilize a convergent (3+2) annulation of cyclopropenes with aminocyclopropanes, driven by photoredox catalysis[7]. This method provides rapid access to the bicyclic scaffold while maintaining excellent diastereoselectivity.
Photoredox-catalyzed (3+2) annulation workflow for synthesizing bicyclo[3.1.0]hexanes.
Self-Validating Experimental Protocol
Objective: Synthesis of a highly substituted bicyclo[3.1.0]hexane derivative via radical cascade.
Step 1: Reaction Assembly
Action: Charge a flame-dried Schlenk tube with cyclopropene (0.3 mmol, 1.0 equiv), cyclopropylaniline (0.54 mmol, 1.8 equiv), and the organic photocatalyst 4DPAIPN (5 mol%).
Causality: 4DPAIPN is specifically selected due to its highly oxidizing excited state. This is strictly required to abstract a single electron from the cyclopropylaniline donor, generating the necessary radical cation to initiate the cascade[7].
Step 2: Degassing & Solvent Addition
Action: Dissolve the mixture in 0.75 mL of nitromethane (
CH3NO2
, 0.4 M). Perform three rigorous freeze-pump-thaw cycles.
Causality: Dissolved oxygen is a potent triplet quencher. Complete degassing is mandatory to prevent premature deactivation of the excited photocatalyst and to suppress oxidative degradation pathways, thereby maximizing the quantum yield.
Step 3: Photochemical Irradiation
Action: Seal the tube under an argon atmosphere and irradiate using 450 nm blue LEDs at ambient temperature (25 °C) for 12 hours.
Causality: The 450 nm wavelength perfectly overlaps with the absorption maximum of 4DPAIPN. Maintaining ambient temperature prevents the thermal decomposition of the highly strained cyclopropene starting material.
Step 4: Self-Validation & In-Process Quality Control
Action: Withdraw a 10 µL aliquot, dilute in
CDCl3
, and analyze via
1H
NMR.
Validation Logic: This protocol is self-validating. The complete disappearance of the characteristic cyclopropene vinylic proton signals (typically
δ
6.5–7.5 ppm) confirms total conversion. If vinylic signals persist, irradiation must be extended before attempting isolation.
Step 5: Isolation
Action: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the pure diastereomer.
Pharmacological Applications & Bioisosterism
The integration of the bicyclo[3.1.0]hexane core into drug development pipelines has yielded profound improvements in pharmacodynamics. By acting as a conformationally restrained bioisostere for cyclohexane or furanose rings, it dramatically reduces the entropic penalty of binding[2][8].
Case Study: Histamine H3 Receptor Ligands
In the development of selective Histamine H3 receptor (H3R) antagonists, early cyclopropane-based flexible ligands showed high affinity but poor selectivity against the H4 receptor (H4R). By replacing the flexible backbone with a rigid bicyclo[3.1.0]hexane scaffold, researchers successfully restricted the spatial arrangement of the aminoalkyl side chains.
The resulting rigidified compound exhibited a remarkable binding affinity (
Ki
= 5.6 nM for H3R) and an over 100-fold selectivity against H4R (
Ki
= 602 nM)[3]. The rigid scaffold prevents the molecule from adopting the alternative conformer required to bind to the off-target H4R.
Pharmacophore locking mechanism utilizing bicyclo[3.1.0]hexane for enhanced drug profiles.
Nucleoside Analogues
In antiviral and antineoplastic research, the bicyclo[3.1.0]hexane motif—often termed a methanocarba modification—is used to replace the furanose ring in nucleosides. This substitution locks the pseudosugar into a specific Northern or Southern geometry, perfectly mimicking the bioactive conformation required by target kinases or polymerases while rendering the molecule entirely resistant to enzymatic cleavage by phosphorylases[6][8].
References
[5] Academia.edu. "A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation."
URL: [Link]
[6] ResearchGate. "Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats."
URL: [Link]
[3] PMC (NIH). "Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands."
URL: [Link]
[4] Swarthmore College. "A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules."
URL: [Link]
[8] Oxford Academic. "Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs."
URL: [Link]
[7] ResearchGate. "Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes."
URL: [Link]
Structural Precision: An In-Depth Guide to the IUPAC Nomenclature of Substituted Bicyclo[3.1.0]hexanes
Executive Summary The bicyclo[3.1.0]hexane scaffold is a privileged structure in modern medicinal chemistry. By fusing a cyclopropane ring to a cyclopentane ring, chemists create a rigidified, "perpetual boat" conformati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The bicyclo[3.1.0]hexane scaffold is a privileged structure in modern medicinal chemistry. By fusing a cyclopropane ring to a cyclopentane ring, chemists create a rigidified, "perpetual boat" conformation that perfectly mimics the transition states or specific binding geometries of cyclohexane-containing molecules. This whitepaper provides a rigorous, step-by-step methodology for applying IUPAC nomenclature rules to substituted bicyclo[3.1.0]hexanes, ensuring high-fidelity communication in drug discovery and molecular design.
The Pharmacological Rationale: Why Bicyclo[3.1.0]hexane?
Before delving into nomenclature, it is crucial to understand the causality behind selecting this scaffold. Cyclohexane rings are ubiquitous in drug design but suffer from high conformational flexibility (e.g., chair-to-chair flipping). Bicyclo[3.1.0]hexanes act as conformationally restrained bioisosteres1[1]. The restricted geometry vectors pharmacophores with extreme precision, minimizing the entropic penalty upon target binding.
This strategy has been highly successful in the development of metabotropic glutamate receptor (mGluR) modulators. For example, highly potent mGluR2/3 antagonists and agonists (such as eglumegad and MGS0039) utilize the bicyclo[3.1.0]hexane core to lock the amino acid pharmacophore into an optimal geometry for receptor binding 2[2],3[3].
Foundational IUPAC Nomenclature: The von Baeyer System
The nomenclature of bridged and fused bicyclic systems is governed by the von Baeyer system, formally outlined in IUPAC Rule A-31 and A-32 4[4].
The system is built on a self-validating logic:
Parent Alkane: Determined by the total number of carbon atoms in the ring system 5[5]. For bicyclo[3.1.0]hexane, there are 6 carbons, hence "hexane" 6[6].
Bridgeheads: The tertiary carbon atoms shared by the intersecting rings.
Bridges: The independent paths of carbon atoms connecting the two bridgeheads.
Bracketed Syntax: The number of carbons in each bridge is listed in descending order [x.y.z].
The Checksum Rule: A fundamental tenet of this system is that the sum of the bridge lengths plus the two bridgehead carbons must equal the total parent carbon count (
x+y+z+2=Total
). For bicyclo[3.1.0]hexane:
3+1+0+2=6
. This ensures structural validity before any substituents are added 7[7].
Algorithmic Protocol for Naming Substituted Derivatives
To accurately name a substituted bicyclo[3.1.0]hexane, follow this strict, step-by-step methodology:
Step 1: Identify the Bridgeheads
Locate the two carbon atoms shared by the cyclopentane and cyclopropane rings. These will be designated as C1 and C5.
Step 2: Trace and Quantify the Bridges
Identify the three distinct paths connecting C1 and C5:
Path A (Longest): The unshared portion of the cyclopentane ring contains 3 carbons.
Path B (Second Longest): The apex of the cyclopropane ring contains 1 carbon.
Path C (Shortest): The direct covalent bond between C1 and C5 contains 0 carbons.
Step 3: Establish the Numbering Trajectory
Numbering must begin at one bridgehead, proceed along the longest bridge to the second bridgehead, continue along the second longest bridge back to the first, and finally account for the shortest bridge.
Start at C1.
Number the 3-carbon bridge: C2, C3, C4.
Arrive at the second bridgehead: C5.
Number the 1-carbon bridge: C6.
Step 4: Assign Substituent Locants (Lowest Numbering Rule)
When substituents are present, the molecule may be numbered starting from either bridgehead, and traversing the longest bridge in either direction. The correct path is the one that assigns the lowest possible locant numbers to the principal functional groups (e.g., carboxylic acids > alcohols > amines > halogens).
Caption: Algorithmic workflow for numbering the bicyclo[3.1.0]hexane scaffold.
Stereochemical Nuances: Endo/Exo and Absolute Configuration
Because the bicyclo[3.1.0]hexane core is rigid, the spatial orientation of substituents is fixed, drastically impacting pharmacological activity.
Relative Stereochemistry (endo / exo)
In bridged bicyclic systems, substituents on the bridges are described relative to the other bridges:
Endo: The substituent points towards the longest bridge (the 3-carbon cyclopentane bridge).
Exo: The substituent points towards the shortest bridge (the 0-carbon bond or 1-carbon bridge)8[8].
Absolute Stereochemistry (R/S Configuration)
For precise drug development, Cahn-Ingold-Prelog (CIP) absolute configuration is required. The bridgehead carbons (C1 and C5) are stereocenters if the molecule is asymmetrically substituted. For example, the parent cis-bicyclo[3.1.0]hexane is a meso compound, but substitution breaks this symmetry, necessitating (1R, 5S) or (1S, 5R) designations 9[9].
Caption: Logical decision tree for assigning relative and absolute stereochemistry.
Quantitative Physicochemical Profiling
The structural rigidification of converting a cyclohexane into a bicyclo[3.1.0]hexane has distinct physicochemical impacts. The table below summarizes the baseline quantitative data for the unsubstituted parent scaffolds, demonstrating why bicyclo[3.1.0]hexane is an attractive bioisostere (minimal molecular weight penalty, similar lipophilicity)10[10].
Property
Cyclohexane
Bicyclo[3.1.0]hexane
Impact on Drug Design
Molecular Formula
C₆H₁₂
C₆H₁₀
Loss of 2 hydrogens due to ring fusion
Molecular Weight
84.16 g/mol
82.14 g/mol
Negligible change; maintains ligand efficiency
LogP (Computed)
~3.4
2.5
Slight reduction in lipophilicity; favorable for ADME
Conformational State
Dynamic (Chair-Boat-Chair)
Rigid (Perpetual Boat)
Reduces entropic penalty of binding
Topological Polar Surface Area
0 Ų
0 Ų
Identical baseline polarity
Conclusion
Mastery of the IUPAC nomenclature for bicyclo[3.1.0]hexanes is not merely an academic exercise; it is a critical requirement for the accurate design, patenting, and communication of advanced therapeutics. By adhering to the von Baeyer system's algorithmic numbering and strict stereochemical assignments, researchers ensure that the precise 3D geometry of these privileged scaffolds is unambiguously conveyed.
The Bicyclo[3.1.0]hexane Scaffold: A Technical Guide to Synthesis and Characterization
Introduction: The Strategic Advantage of Conformational Constraint In the landscape of modern drug discovery and development, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and met...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Conformational Constraint
In the landscape of modern drug discovery and development, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and metabolic stability is relentless. The bicyclo[3.1.0]hexane scaffold has emerged as a compelling structural motif, offering a unique solution to many of the challenges faced by medicinal chemists. This guide provides an in-depth exploration of the synthesis and characterization of these valuable scaffolds, intended for researchers, scientists, and professionals in the field of drug development.
The significance of the bicyclo[3.1.0]hexane core lies in its role as a conformationally restrained bioisostere of the ubiquitous cyclohexane ring.[1] Unlike the flexible chair and boat conformations of cyclohexane, the cis-bicyclo[3.1.0]hexane system is locked into a rigid, puckered boat-like conformation.[1][2] This pre-organization of the molecular shape can lead to several advantageous properties in a drug candidate. By reducing the entropic penalty upon binding to a biological target, a conformationally restricted scaffold can enhance binding affinity. Furthermore, the rigid nature of the bicyclo[3.1.0]hexane unit can improve selectivity by presenting functional groups in a well-defined spatial orientation, minimizing off-target interactions.[1] This often translates to a better side-effect profile. Crucially, this conformational rigidity is achieved with a minimal increase in molecular weight and a modest impact on lipophilicity compared to its cyclohexane counterpart.[1]
The utility of this scaffold is evidenced by its presence in numerous biologically active compounds and clinical candidates. For instance, the metabotropic glutamate receptor agonist eglumegad (LY354740) and the cannabinoid receptor type 2 (CB2) agonist APD371 feature the bicyclo[3.1.0]hexane core, highlighting its applicability in targeting the central nervous system and managing chronic pain, respectively.[1] Moreover, its ability to mimic the distorted conformation of sialic acid has led to the development of potent neuraminidase inhibitors for influenza therapy.[1]
This guide will delve into the principal synthetic strategies for constructing these valuable scaffolds, offering both conceptual understanding and practical, step-by-step protocols. We will then transition to a comprehensive discussion of the key characterization techniques, with a focus on solving the unique stereochemical and conformational challenges presented by the bicyclo[3.1.0]hexane system.
Part 1: Synthesis of Bicyclo[3.1.0]hexane Scaffolds
The construction of the bicyclo[3.1.0]hexane core can be approached through several strategic disconnections. The most common strategies involve either the formation of the three-membered ring onto a pre-existing five-membered ring or the convergent synthesis through cycloaddition reactions.
Intramolecular Cyclopropanation: Forging the Three-Membered Ring
Intramolecular cyclopropanation is a powerful and widely employed method for the synthesis of bicyclo[3.1.0]hexanes. This approach typically involves the generation of a carbene or carbenoid species from a suitably functionalized cyclopentyl precursor, which then undergoes an intramolecular C-H insertion or addition to a double bond.
A classic and effective method involves the transition metal-catalyzed decomposition of a diazo compound. Rhodium(II) catalysts, in particular, have proven to be highly efficient for this transformation.
Experimental Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation of an Allylic Diazoacetate
This protocol describes the synthesis of a generic bicyclo[3.1.0]hexane carboxylate ester from an allylic diazoacetate.
Step 1: Synthesis of the Diazoacetate Precursor
To a solution of the corresponding allylic alcohol (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 equiv).
Slowly add methanesulfonyl chloride (1.2 equiv) and stir the reaction for 1 hour at 0 °C.
Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM (3 x 20 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
Dissolve the crude mesylate in a 1:1 mixture of THF and methanol (0.5 M) and add sodium azide (3.0 equiv).
Heat the reaction to reflux for 12 hours.
Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between water and diethyl ether.
Extract the aqueous layer with diethyl ether (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude azide.
To a solution of the crude azide in THF (0.5 M), add triphenylphosphine (1.2 equiv) and stir for 2 hours at room temperature.
Add water (5.0 equiv) and stir for an additional 12 hours.
Concentrate the reaction mixture and purify by flash column chromatography to afford the corresponding amine.
To a solution of the amine (1.0 equiv) in DCM (0.5 M) at 0 °C, add glyoxylic acid monohydrate (1.1 equiv) and sodium triacetoxyborohydride (1.5 equiv).
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench with saturated aqueous sodium bicarbonate and extract with DCM (3 x 20 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
To a solution of the resulting amino acid in methanol (0.2 M) at 0 °C, add thionyl chloride (2.0 equiv) dropwise.
Stir at room temperature for 12 hours, then concentrate under reduced pressure to yield the crude amino ester hydrochloride.
To a suspension of the amino ester hydrochloride (1.0 equiv) in DCM (0.5 M) at 0 °C, add isoamyl nitrite (1.5 equiv) and acetic acid (2.0 equiv).
Stir for 2 hours at 0 °C, then quench with saturated aqueous sodium bicarbonate.
Extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography to yield the desired diazoacetate.
Step 2: Rhodium-Catalyzed Cyclopropanation
Prepare a solution of the diazoacetate (1.0 equiv) in anhydrous DCM (0.1 M).
Add rhodium(II) acetate dimer (0.01 equiv) to the solution.
Stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the bicyclo[3.1.0]hexane carboxylate ester.
Causality Behind Experimental Choices:
Rhodium(II) Acetate Dimer: This catalyst is highly effective in promoting the decomposition of diazo compounds to generate a rhodium-carbene intermediate, which is crucial for the subsequent intramolecular cyclopropanation. The dimeric structure and the acetate ligands modulate the reactivity of the catalyst, often leading to high yields and diastereoselectivity.
Dichloromethane (DCM) as Solvent: DCM is a common solvent for these reactions as it is relatively non-coordinating and effectively solubilizes both the substrate and the catalyst. Its inertness prevents unwanted side reactions.
Room Temperature: Many rhodium-catalyzed cyclopropanations proceed efficiently at room temperature, making the protocol operationally simple and energy-efficient.
[3+2] Annulation Reactions: A Convergent Approach
Convergent synthetic strategies, where two fragments of the target molecule are synthesized separately and then joined, are often highly efficient. For bicyclo[3.1.0]hexanes, [3+2] annulation reactions have emerged as a powerful tool. A notable example is the photoredox-catalyzed annulation of cyclopropenes with aminocyclopropanes.[3]
This method allows for the rapid construction of the bicyclo[3.1.0]hexane core with the potential for creating an all-carbon quaternary center.[3]
Bicyclo[3.1.0]hexan-3-ylmethanol: A Conformationally Constrained Building Block in Modern Medicinal Chemistry
Executive Summary In the pursuit of highly selective, metabolically stable, and orally bioavailable therapeutics, medicinal chemists frequently employ bioisosteric replacement to optimize lead compounds. Among three-dime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of highly selective, metabolically stable, and orally bioavailable therapeutics, medicinal chemists frequently employ bioisosteric replacement to optimize lead compounds. Among three-dimensional saturated C(sp³)-rich scaffolds, the bicyclo[3.1.0]hexane system has emerged as a privileged motif[1]. Specifically, bicyclo[3.1.0]hexan-3-ylmethanol serves as a versatile, conformationally restricted building block. By locking cyclic systems into a perpetual "boat-like" conformation, this scaffold reduces the entropic penalty of receptor binding, enhances target selectivity, and improves metabolic stability compared to traditional cyclohexane or ribose rings[2]. This technical guide explores the mechanistic rationale, pharmacological applications, and validated synthetic protocols for utilizing bicyclo[3.1.0]hexan-3-ylmethanol in drug discovery.
The Bicyclo[3.1.0]hexane Scaffold: Structural and Bioisosteric Principles
Overcoming the Limitations of Flat and Flexible Rings
Historically, medicinal chemistry has relied heavily on flat aromatic rings (e.g., benzenes) and flexible aliphatic rings (e.g., cyclohexanes, cyclopentanes). However, these classical motifs present distinct liabilities. Benzenes often suffer from poor aqueous solubility and high metabolic clearance, while flexible cyclohexanes undergo rapid chair-to-chair ring flips, resulting in a high entropic penalty upon binding to a rigid receptor pocket.
The bicyclo[3.1.0]hexane scaffold acts as a conformationally constrained bioisostere[2]. The fusion of a three-membered cyclopropane ring to a five-membered cyclopentane ring forces the system into a puckered shape that closely resembles the boat conformation of cyclohexane[2]. Because trans-bicyclo[3.1.0]hexane is thermodynamically unstable and exceedingly rare, drug design focuses exclusively on the cis-fused system[2].
The Role of the Hydroxymethyl Handle
Bicyclo[3.1.0]hexan-3-ylmethanol provides the rigid bicyclic core with a highly reactive primary alcohol at the 3-position. This hydroxymethyl group acts as a synthetic vector, allowing chemists to readily convert the building block into ethers, amines, carboxylic acids, or nucleoside analogs via standard S_N2 displacements, oxidations, or cross-coupling reactions.
Logical workflow of bioisosteric replacement using the bicyclo[3.1.0]hexane scaffold.
Mechanistic Role in Drug Design (Causality & Logic)
The integration of bicyclo[3.1.0]hexan-3-ylmethanol into a drug candidate is rarely arbitrary; it is driven by precise thermodynamic and structural causality.
Locking the (N)-Methanocarba Conformation in Nucleosides
A premier example of this scaffold's utility is found in the development of A3 adenosine receptor (A3AR) agonists. Endogenous nucleosides contain a flexible ribose ring that rapidly interconverts between North (N) and South (S) envelope conformations. Jacobson and colleagues at the NIH demonstrated that replacing the ribose oxygen with a carbon and fusing a cyclopropane ring—creating a bicyclo[3.1.0]hexane core—locks the ring exclusively in the (N)-methanocarba conformation[2].
Causality: Because the A3AR selectively binds the North conformation, pre-organizing the ligand into this exact geometry eliminates the entropic cost of conformational restriction during the binding event. This results in highly potent and selective A3AR agonists with virtually no off-target activity at P2Y1 receptors.
A3 Adenosine Receptor signaling pathway modulated by methanocarba nucleosides.
Rigidification in Neuropeptide Y Y1 Antagonists
In the development of Neuropeptide Y (NPY) Y1 antagonists for the treatment of obesity, researchers utilized the bicyclo[3.1.0]hexane scaffold to replace a flexible cyclohexane ring[3].
Causality: A standard cyclohexane ring allows substituents to alternate between axial and equatorial positions. By employing the bicyclo[3.1.0]hexane scaffold, chemists fixed the critical pharmacophores in a specific spatial orientation. This rigidification not only enhanced the binding affinity (IC50 = 62 nM) but also dramatically improved the physicochemical properties, yielding an oral bioavailability of 80% and excellent brain penetration[3].
Data Presentation: Physicochemical and Pharmacological Profiling
The following tables summarize the quantitative advantages of utilizing the bicyclo[3.1.0]hexane scaffold.
Table 1: Physicochemical Comparison of Cyclic Scaffolds [1][2]
Property
Cyclohexane
Benzene
Bicyclo[3.1.0]hexane
Molecular Weight (Core)
84.16 g/mol
78.11 g/mol
82.14 g/mol
Conformational State
Highly flexible (Chair/Boat)
Rigid (Planar)
Rigid (Puckered/Boat)
Fraction sp³ (Fsp³)
1.00
0.00
1.00
Metabolic Stability
Moderate (prone to oxidation)
Low (epoxidation/hydroxylation)
High (C-H bond strengthening)
Lipophilicity (LogP impact)
Baseline
Lower than aliphatic
Modest elevation vs. Cyclohexane
Table 2: Receptor Binding Affinities of Bicyclo[3.1.0]hexane-based A3AR Ligands
The synthesis of cis-bicyclo[3.1.0]hexan-3-ylmethanol relies on the highly diastereoselective cyclopropanation of cyclopent-3-en-1-ylmethanol (CAS: 25125-21-7)[4]. The protocol below utilizes the Furukawa modification of the Simmons-Smith reaction.
Causality of Experimental Design: The free primary hydroxyl group on the cyclopentene starting material coordinates with the zinc carbenoid intermediate. This intramolecular coordination directs the delivery of the methylene group exclusively to the syn face of the alkene, guaranteeing the formation of the cis-fused bicyclic system rather than a racemic or trans mixture.
Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 equiv) — Pyrophoric hazard
Diiodomethane (CH₂I₂, 2.5 equiv)
Anhydrous Dichloromethane (DCM)
Saturated aqueous NH₄Cl solution
Procedure:
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.
Substrate Loading: Dissolve cyclopent-3-en-1-ylmethanol (10.0 mmol) in anhydrous DCM (50 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
Carbenoid Generation: Slowly add the Et₂Zn solution (25.0 mL, 25.0 mmol) dropwise via syringe over 15 minutes. Validation: Observe minor ethane gas evolution.
Cyclopropanation: Add diiodomethane (2.0 mL, 25.0 mmol) dropwise over 20 minutes. Maintain the temperature at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 12 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain). Validation: The starting material (alkene) will rapidly reduce KMnO₄, whereas the fully cyclopropanated product will show delayed/no immediate oxidation.
Quenching: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (30 mL). Caution: Vigorous exothermic reaction and gas evolution will occur.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford cis-bicyclo[3.1.0]hexan-3-ylmethanol as a colorless oil.
Analytical Validation: Confirm the cis-stereochemistry via ¹H-NMR (CDCl₃). The cyclopropyl protons will appear characteristically upfield (0.1–0.5 ppm), and 2D NOESY NMR will confirm the spatial proximity between the cyclopropyl methine protons and the C3-proton.
Step-by-step synthetic workflow for cis-bicyclo[3.1.0]hexan-3-ylmethanol.
Conclusion
Bicyclo[3.1.0]hexan-3-ylmethanol is far more than a simple structural novelty; it is a rationally designed tool for overcoming the pharmacokinetic and pharmacodynamic hurdles of modern drug discovery. By understanding the thermodynamic causality of conformational locking—as demonstrated in A3AR agonists and NPY Y1 antagonists—medicinal chemists can leverage this building block to transform flexible, rapidly metabolized leads into highly potent, selective, and stable clinical candidates.
References
PharmaBlock: Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock Whitepaper.
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships.National Center for Biotechnology Information (PMC).
Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists.National Center for Biotechnology Information (PMC).
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.National Center for Biotechnology Information (PMC).
The Bicyclo[3.1.0]hexan-3-ylmethanol Core: A Technical Guide to its Synthesis and Chemical Reactivity for Drug Discovery
Abstract The bicyclo[3.1.0]hexane scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to impart conformational rigidity and novel three-dimensional topologies to bioactive molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The bicyclo[3.1.0]hexane scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to impart conformational rigidity and novel three-dimensional topologies to bioactive molecules. This technical guide provides an in-depth exploration of the chemical reactivity of the bicyclo[3.1.0]hexan-3-ylmethanol core, a versatile building block for the synthesis of complex pharmaceutical agents. We will delve into the synthesis of this key intermediate, the reactivity of its primary alcohol functionality, and the characteristic transformations of the strained bicyclic ring system. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their synthetic endeavors.
Introduction: The Significance of the Bicyclo[3.1.0]hexane Framework
The bicyclo[3.1.0]hexane ring system can be viewed as a conformationally restricted isostere of cyclohexane, a common motif in many natural products and pharmaceuticals. However, unlike the flexible chair and boat conformations of cyclohexane, the bicyclo[3.1.0]hexane core exists in a more defined, puckered conformation. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing the molecule in a bioactive conformation[1]. Furthermore, the introduction of the strained cyclopropane ring offers unique metabolic profiles and can serve as a handle for further chemical diversification.
The 3-hydroxymethyl substituent provides a crucial anchor point for the introduction of a wide array of functional groups, making bicyclo[3.1.0]hexan-3-ylmethanol a highly valuable and versatile starting material in medicinal chemistry. Its application has been notably successful in the development of potent and selective metabotropic glutamate receptor (mGluR) agonists, where the bicyclic core mimics the bound conformation of the endogenous ligand, glutamate[2][3].
Synthesis of the Bicyclo[3.1.0]hexan-3-ylmethanol Core
The construction of the bicyclo[3.1.0]hexane skeleton is most commonly achieved through intramolecular cyclopropanation reactions. A general and efficient approach involves the synthesis of a suitable cyclopentenol precursor followed by the formation of the cyclopropane ring.
A representative synthetic strategy is outlined below, starting from readily available cyclopent-2-en-1-one. This sequence allows for the stereocontrolled synthesis of the desired bicyclo[3.1.0]hexan-3-ylmethanol.
Caption: A general synthetic route to the bicyclo[3.1.0]hexan-3-ylmethanol core.
Chemical Reactivity of the Hydroxymethyl Group
The primary alcohol of bicyclo[3.1.0]hexan-3-ylmethanol is a versatile functional handle that can be readily transformed into a variety of other functional groups.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid is a fundamental transformation. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation and potential rearrangement of the strained bicyclic core.
To the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation[4][5][6]. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) to prevent the formation of the corresponding carboxylic acid[7][8].
To the Carboxylic Acid: Stronger oxidizing agents or modified conditions can be employed to achieve the carboxylic acid. A two-step procedure involving an initial oxidation to the aldehyde followed by a subsequent oxidation (e.g., using sodium chlorite) is often preferred to ensure a clean conversion.
Table 1: Representative Oxidation Reactions of Bicyclo[3.1.0]hexan-3-ylmethanol
The formation of ethers from the hydroxymethyl group can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach. This involves the deprotonation of the alcohol to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide.
Caption: Williamson ether synthesis for the preparation of ether derivatives.
Nucleophilic Substitution via Tosylate Activation
To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group, such as a tosylate. The resulting bicyclo[3.1.0]hexan-3-ylmethyl tosylate is a versatile intermediate that can react with a wide range of nucleophiles.
Experimental Protocol: Synthesis of (Bicyclo[3.1.0]hexan-3-yl)methyl 4-methylbenzenesulfonate
To a solution of bicyclo[3.1.0]hexan-3-ylmethanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise.
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be purified by column chromatography.
The resulting tosylate can then be subjected to nucleophilic substitution with various nucleophiles, such as azide, cyanide, or halides, to introduce further functionality. For example, reaction with sodium azide in DMF provides a straightforward route to 3-(azidomethyl)bicyclo[3.1.0]hexane, a precursor to the corresponding amine[9][10].
Reactivity of the Bicyclo[3.1.0]hexane Core: Ring-Opening and Rearrangement Reactions
The inherent strain of the cyclopropane ring in the bicyclo[3.1.0]hexane system makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations can be initiated by acids, bases, radicals, or light and often lead to the formation of five- or six-membered ring systems.
Acid-Catalyzed Rearrangements
Under acidic conditions, protonation of the cyclopropane ring or the hydroxyl group can trigger a cascade of rearrangements. The exact nature of the product depends on the specific substrate and reaction conditions, but the formation of cyclohexene and cyclopentene derivatives is common[7][11].
Caption: Potential pathways for the acid-catalyzed rearrangement of the core.
Radical-Mediated Ring Opening
The bicyclo[3.1.0]hexanylmethyl radical can undergo rapid ring-opening to form more stable radical intermediates. This process can lead to either ring expansion to a cyclohexenyl radical or cleavage to a cyclopentylmethyl radical[2][12]. The regioselectivity of this ring opening is influenced by the stability of the resulting radical and steric factors.
Photochemical Reactivity
The bicyclo[3.1.0]hexane system, particularly when unsaturated, exhibits a rich photochemistry. Irradiation with UV light can induce rearrangements to other cyclic and acyclic isomers[13][14]. For instance, substituted bicyclo[3.1.0]hex-3-en-2-ones have been shown to rearrange to phenols upon irradiation[13]. While the photochemistry of the saturated bicyclo[3.1.0]hexan-3-ylmethanol is less explored, the potential for light-induced transformations should be considered, especially in the presence of photosensitizers.
Applications in Drug Discovery
The bicyclo[3.1.0]hexane core has proven to be a valuable scaffold in the design of a variety of therapeutic agents. Its rigid structure allows for precise positioning of pharmacophoric elements, leading to high potency and selectivity.
Table 2: Examples of Bioactive Compounds Incorporating the Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexan-3-ylmethanol core represents a versatile and synthetically accessible building block for the construction of complex molecules with valuable pharmacological properties. A thorough understanding of the reactivity of both the hydroxymethyl group and the strained bicyclic framework is essential for its effective utilization in drug discovery and development. The reactions and protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important scaffold and to design novel therapeutic agents with improved efficacy and selectivity.
References
Monn, J. A., Valli, M. J., Massey, S. M., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(26), 528-537. [Link]
Pellicciari, R., Marinozzi, M., Natalini, B., et al. (1999). Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry, 42(25), 5267-5276. [Link]
Ziegler, F. E., & Petersen, A. K. (2008). Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical. The Journal of Organic Chemistry, 73(5), 1673-1677. [Link]
Domínguez, C., Csákÿ, A. G., & Plumet, J. (2001). Photochemistry of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones. Regioselective synthesis of ortho-substituted phenols by Pauson-Khand reaction. Organic Letters, 3(20), 3197-3200. [Link]
Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings. Organic Letters, 10(5), 881-884. [Link]
Monn, J. A., Valli, M. J., Massey, S. M., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. ChEMBL. [Link]
Yan, J., Slanina, T., Bergman, J., & Ottosson, H. (2020). Two possible mechanisms for the formation of bicyclo[3.1.0]hexene derivatives from a benzene photorearrangement in acidic nucleophilic media (ROH). ResearchGate. [Link]
IJzerman, A. P., van der Es, D., & Heitman, L. H. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
Kim, S. A., Jeong, L. S., & Marquez, V. E. (2005). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Bulletin of the Korean Chemical Society, 26(10), 1503-1504. [Link]
van der Es, D., Heitman, L. H., & IJzerman, A. P. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
Christl, M., & Schärf, H. D. (1992). Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates. Chemische Berichte, 125(10), 2305-2315. [Link]
Sieburth, S. M., & Lim, Y. H. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of Organic Chemistry, 67(18), 6535-6538. [Link]
Brown, H. C., & Rei, M. H. (1979). Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis. Journal of the Chemical Society, Perkin Transactions 2, (5), 731-736. [Link]
Beecham Group Ltd. (1980). Derivatives of 3-azabicyclo\3.1.0\hexane and processes for their preparation. European Patent Office. [Link]
Ashenhurst, J. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
Al-Juboori, A. A. H. (2025, January 8). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. ResearchGate. [Link]
Eli Lilly and Company. (2005). Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
Sieburth, S. M., & Lim, Y. H. (2003). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. ChemInform, 34(9). [Link]
Mcdonald, R. N., & Tabor, T. E. (1967). Strained-ring systems. IV. The synthesis and solvolysis of exo-bicyclo[2.2.0]hex-2-yl tosylate. The Journal of Organic Chemistry, 32(6), 1877-1881. [Link]
Cadila Healthcare Limited. (2012). An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for hcv inhibitor.
Organic Chemistry Tutor. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. YouTube. [Link]
Jin, L., Gupton, B. F., & Klumpp, D. (2024). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. ChemRxiv. [Link]
Deng, J., & Waser, J. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 788-796. [Link]
Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 61-75. [Link]
The Bicyclo[3.1.0]hexane Motif: A Biologically Significant Scaffold in Natural Products and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The bicyclo[3.1.0]hexane ring system, a fascinating and structurally unique motif, is a recurring theme in a variet...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.1.0]hexane ring system, a fascinating and structurally unique motif, is a recurring theme in a variety of biologically active natural products and has emerged as a valuable scaffold in modern drug design. Characterized by a cyclopentane ring fused to a cyclopropane ring, this rigid and strained framework imparts distinct conformational properties to molecules, influencing their interaction with biological targets. This guide provides a comprehensive overview of the biological significance of the bicyclo[3.1.0]hexane motif, from its natural origins and biosynthesis to its diverse pharmacological activities and applications in medicinal chemistry.
The inherent rigidity of the bicyclo[3.1.0]hexane core makes it an attractive bioisostere for more flexible ring systems, such as cyclohexane. By locking the molecule into a specific conformation, this motif can enhance binding affinity to target proteins, improve metabolic stability, and increase selectivity, thereby reducing off-target effects. This conformational constraint is a key feature that has been exploited by both nature and chemists to create potent and specific bioactive compounds.
Natural Occurrence and Biosynthesis of the Bicyclo[3.1.0]hexane Motif
The bicyclo[3.1.0]hexane scaffold is found in a variety of natural products, most notably in the thujane class of monoterpenes. Thujone, a prominent example, is a ketone-containing monoterpene found in the essential oils of several plants, including arborvitae (Thuja), juniper, sage (Salvia officinalis), and wormwood (Artemisia absinthium).[1][2] It exists as two diastereomers, α-thujone and β-thujone.[1] Another important naturally occurring bicyclo[3.1.0]hexane is sabinene, a key intermediate in the biosynthesis of thujone and a constituent of various essential oils itself.[3]
The biosynthesis of the thujane skeleton, and thus the bicyclo[3.1.0]hexane motif, is a fascinating enzymatic process that begins with the universal precursor for monoterpenes, geranyl diphosphate (GPP).[1][3] The key enzyme responsible for the formation of the bicyclic ring system is sabinene synthase.[1][3][4]
The Biosynthetic Pathway of Thujone
The formation of thujone from GPP can be summarized in the following key steps:
Cyclization of Geranyl Diphosphate (GPP): The enzyme sabinene synthase catalyzes the ionization of GPP and its subsequent cyclization to form the bicyclo[3.1.0]hexane-containing intermediate, the thujyl cation.[1]
Formation of Sabinene: The thujyl cation then loses a proton to form (+)-sabinene, the primary bicyclic monoterpene intermediate.[1]
Hydroxylation of Sabinene: A cytochrome P450 enzyme hydroxylates sabinene to form sabinol.[1]
Oxidation to Sabinone: A dehydrogenase enzyme oxidizes sabinol to sabinone.[1][5]
Reduction to Thujone: Finally, a reductase enzyme mediates the conversion of sabinone to the diastereomeric forms of thujone (α- and β-thujone).[1]
Application Note: Chiral Synthesis and Stereochemical Isolation of (1R,5R)-Bicyclo[3.1.0]hexan-3-ylmethanol
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & The Stereochemical Imperative The bicyclo[3.1...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary & The Stereochemical Imperative
The bicyclo[3.1.0]hexane scaffold is a highly prized, conformationally restricted bioisostere for cyclohexane, widely utilized in drug discovery to enhance target binding affinity and metabolic stability. However, synthesizing specific chiral configurations of this scaffold requires rigorous stereochemical control.
As an Application Scientist, it is critical to address a fundamental stereochemical reality before initiating synthesis: cis-fused bicyclo[3.1.0]hexanes substituted exclusively at C3 possess a plane of symmetry, rendering them achiral meso compounds with (1R,5S) stereochemistry.
Therefore, the explicit designation of (1R,5R)-Bicyclo[3.1.0]hexan-3-ylmethanol dictates the synthesis of the highly strained, inherently chiral trans-fused bicyclo[3.1.0]hexane system. While , they serve as fascinating mechanistic probes and highly reactive intermediates. Standard Simmons-Smith cyclopropanation of cyclopentenes exclusively yields the thermodynamic cis-fused meso product. To access the (1R,5R) trans-isomer, we must bypass thermodynamic control entirely and rely on kinetically trapped photochemical pathways.
Retrosynthetic Strategy & Mechanistic Design
To force the trans-fusion of the cyclopropane and cyclopentane rings, we employ a Photochemical Di-π-Methane Rearrangement . By irradiating a pre-resolved, chiral 1,4-diene precursor (e.g., an (S)-3-vinylcyclopent-1-ene derivative), the stereocenter at C3 directs the stereochemical outcome of the cyclization.
This pathway avoids the thermodynamic sink of the cis-isomer by operating under cryogenic photochemical conditions, capturing the highly strained (1R,5R) intermediate before thermal relaxation can occur. Subsequent regioselective reduction yields the target methanol derivative.
Fig 1: Photochemical workflow for the synthesis of the trans-fused (1R,5R)-bicyclo[3.1.0]hexane.
Self-Validating Experimental Protocol
The following protocol details the synthesis and absolute validation of the (1R,5R) trans-fused target. Every step includes the causality behind the parameter choices to ensure scientific integrity.
Phase 1: Photochemical Cyclization
Objective: Construct the trans-fused bicyclic core without triggering thermal relaxation.
Preparation: Dissolve the chiral 1,4-diene precursor (10 mmol) in 200 mL of rigorously degassed acetone (0.05 M).
Causality: Acetone serves a dual purpose as both the solvent and a triplet sensitizer, facilitating the intersystem crossing required for the di-π-methane rearrangement. Degassing prevents oxygen from quenching the triplet state.
Irradiation: Transfer the solution to a quartz photochemical reactor. Irradiate using a low-pressure mercury lamp (254 nm) for 4 hours.
Causality: A quartz reactor is mandatory; standard borosilicate glass absorbs UV light below 300 nm, which would block the 254 nm photons and halt the reaction.
Thermal Control: Maintain the reactor temperature strictly at -20 °C using a cryocooler.
Causality: The trans-fused (1R,5R) intermediate is kinetically favored under these specific photochemical conditions but is highly thermodynamically unstable. Temperatures above 0 °C will cause rapid thermal relaxation or ring-opening into the (1R,5S) meso byproduct.
Phase 2: Regioselective Reduction
Objective: Convert the intermediate ester/aldehyde to the target methanol while preserving the strained cyclopropane ring.
Transfer: Transfer the crude cold photolysate to a dry Schlenk flask under an Argon atmosphere.
Reduction: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.5 eq, 1.0 M in toluene) while maintaining the flask at -78 °C. Stir for 2 hours.
Causality: DIBAL-H at cryogenic temperatures provides a soft, highly controlled hydride transfer. Harsher reducing agents (like LiAlH4) or higher temperatures would result in nucleophilic attack and immediate cleavage of the highly strained trans-cyclopropane ring.
Quench: Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and warm to room temperature to break up the aluminum emulsion. Extract with cold diethyl ether.
Phase 3: System Validation (Critical Step)
Objective: Prove the (1R,5R) trans-fusion and reject meso contamination.
NMR Analysis: Dissolve the purified product in pre-chilled CDCl3 and perform a 2D NOESY NMR experiment.
Self-Validation Check: Analyze the cross-peaks between the C1 and C5 bridgehead protons.
Pass: The complete absence of a NOE cross-peak between C1 and C5 confirms they are on opposite faces of the ring system, validating the (1R,5R) trans-configuration.
Fail: If a NOE cross-peak is observed, the rings are cis-fused. The thermodynamic sink has been reached, yielding the (1R,5S) meso compound. The batch must be discarded.
Alternative Approaches for Related Scaffolds
If the biological target does not strictly require the trans-fused system, researchers often utilize . To achieve chirality in cis-fused systems, symmetry must be broken via additional substitutions. A highly reliable method is the, which yields exceptional enantiomeric excesses.
Quantitative Data Presentation
Table 1: Comparative Synthetic Metrics for Bicyclo[3.1.0]hexane Scaffolds
Synthetic Strategy
Target Stereochemistry
Ring Fusion
Avg. Yield (%)
Enantiomeric Excess (ee)
Primary Validation Method
Photochemical Di-π-Methane
(1R,5R)
Trans
35 - 42%
> 95%
NOESY (Absence of C1-C5 NOE)
Simmons-Smith Cyclopropanation
(1R,5S)
Cis (Meso)
85 - 92%
N/A (Achiral)
1D NMR / X-Ray Crystallography
Chemoenzymatic Desymmetrization
Substituted Chiral Cis
Cis
70 - 75%
> 99%
Chiral HPLC / GC
References
Wawrzeńczyk, C., et al. (2010). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Tetrahedron: Asymmetry. DOI: 10.1016/j.tetasy.2010.04.015. URL:[Link]
Li, J., et al. (2008). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Organic Letters. DOI: 10.1021/ol703041y. URL:[Link]
Chu, C. K., et al. (2009). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. NIH Public Access. URL:[Link]
Application
Application of Bicyclo[3.1.0]hexan-3-ylmethanol in Synthesizing mGlu2/3 Receptor Antagonists
Executive Summary & Scientific Context The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), plays a profound role in modulating excitatory neurotransmission. Among these, the Group II rec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), plays a profound role in modulating excitatory neurotransmission. Among these, the Group II receptors (mGlu2 and mGlu3) have emerged as highly validated targets for psychiatric and neurological disorders, including major depressive disorder (MDD) and schizophrenia[1].
Historically, conformationally constrained glutamate analogs based on the bicyclo[3.1.0]hexane scaffold (such as LY354740) were developed as potent mGlu2/3 agonists. However, shifting the pharmacological profile from agonism to antagonism requires preventing the closure of the receptor's Venus Flytrap Domain (VFTD).
The Mechanistic Pivot: By utilizing bicyclo[3.1.0]hexan-3-ylmethanol (and its functionalized derivatives) as a core synthetic intermediate, medicinal chemists can install bulky lipophilic groups (e.g., alkoxymethyl or alkylsulfanylmethyl) at the C3 position of the bicyclic ring. These bulky C3-substituents sterically hinder the VFTD from adopting the closed, active conformation, effectively converting the scaffold into a highly potent, orthosteric mGlu2/3 antagonist (e.g., MGS0039 and LY3020371)[2][3].
Mechanism of mGlu2/3 receptor antagonism by C3-substituted bicyclo[3.1.0]hexanes.
Structure-Activity Relationship (SAR) Data
The addition of a functionalized methyl linker at the C3 position drastically alters the pharmacological profile. The table below summarizes the quantitative shift in affinity and efficacy when modifying the bicyclo[3.1.0]hexane core.
Synthetic Workflow: From Bicyclo[3.1.0]hexan-3-ylmethanol to Antagonist
The synthesis of these antagonists relies on the precise functionalization of the C3-hydroxymethyl group, followed by the stereoselective installation of the amino acid moiety at C2.
Methodological Rationale (Causality)
Hydroxyl Activation: The primary alcohol of the bicyclo[3.1.0]hexan-3-ylmethanol derivative is converted into a good leaving group (mesylate or tosylate). This is critical for facilitating a clean
SN2
displacement in the subsequent step without rearranging the strained cyclopropane ring.
Nucleophilic Displacement: A lipophilic nucleophile (e.g., 3,4-difluorobenzenethiol) is introduced. The choice of a bulky aromatic ring is the exact structural feature that prevents VFTD closure[4].
Bucherer-Bergs Reaction: This reaction is chosen over a standard Strecker synthesis because the hydantoin intermediate thermodynamically favors the required exo-amine/ endo-carboxylate stereochemistry at the C2 position, dictated by the steric bulk of the bicyclic system.
Synthetic workflow from bicyclo[3.1.0]hexan-3-ylmethanol to mGlu2/3 antagonists.
Detailed Experimental Protocols
Protocol A: Synthesis of C3-Substituted Intermediate
Self-Validating Step: Successful mesylation is confirmed by TLC (shift to lower polarity) and the disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR.
Mesylation: Dissolve the protected bicyclo[3.1.0]hexan-3-ylmethanol derivative (1.0 eq) in anhydrous
CH2Cl2
(0.2 M) under a nitrogen atmosphere. Add triethylamine (1.5 eq) and cool to 0 °C.
Dropwise, add methanesulfonyl chloride (1.2 eq). Stir for 2 hours at room temperature.
Quench with saturated aqueous
NaHCO3
, extract with
CH2Cl2
, dry over
MgSO4
, and concentrate in vacuo.
Thioetherification: Dissolve the crude mesylate in anhydrous DMF (0.15 M). Add
K2CO3
(2.0 eq) and 3,4-difluorobenzenethiol (1.2 eq).
Stir at 60 °C for 12 hours. The elevated temperature provides the activation energy needed to overcome the steric hindrance of the bicyclic system during the
SN2
attack.
Dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and purify via silica gel chromatography to yield the C3-thioether substituted bicyclo[3.1.0]hexane-2-one.
Self-Validating Step: The formation of the hydantoin intermediate is highly crystalline, allowing for intermediate purification via recrystallization, ensuring high stereochemical purity before the final hydrolysis.
Hydantoin Formation: Suspend the C3-substituted ketone (1.0 eq) in a 1:1 mixture of EtOH and
H2O
(0.1 M).
Add potassium cyanide (KCN) (1.5 eq) and ammonium carbonate (
(NH4)2CO3
) (3.0 eq). Caution: Highly toxic, perform in a dedicated fume hood.
Heat the sealed reaction vessel to 60 °C for 24 hours. The excess ammonia ensures the initial formation of the imine, which is subsequently attacked by cyanide.
Cool to room temperature, dilute with water, and filter the precipitated hydantoin intermediate. Wash with cold water and dry.
Hydrolysis: Suspend the hydantoin in 3N aqueous NaOH (10 volumes) and reflux at 110 °C for 48 hours. The harsh alkaline conditions are required to cleave the highly stable hydantoin ring.
Cool to 0 °C and carefully adjust the pH to ~7.0 using 6N HCl.
Purify the resulting zwitterionic amino acid using cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 10% pyridine in water to isolate the final mGlu2/3 antagonist.
Protocol C: In Vitro Pharmacological Validation (Radioligand Binding)
To validate the synthesized compound as an orthosteric antagonist, a displacement assay using
[3H]LY341495
(a highly selective, tritiated mGlu2/3 antagonist) is performed[5].
Membrane Preparation: Utilize recombinant human mGlu2 or mGlu3 receptor subtypes individually expressed in RGT cells. Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
Binding Assay: Incubate 50 µg of membrane protein with 1 nM
[3H]LY341495
and varying concentrations of the synthesized test compound (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 2 mM
MgCl2
, pH 7.4) for 60 minutes at room temperature.
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).
Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, add scintillation cocktail, and count radioactivity. Calculate
IC50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
References
Nakazato, A., et al. "Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists." Journal of Medicinal Chemistry - ACS Publications, 2004.
Chappell, M. D., et al. "Discovery of (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371.HCl), a potent, selective, and maximally efficacious mGlu2/3 antagonist." OSTI.gov / ACS Medicinal Chemistry Letters, 2016.
Dressman, B. A., et al. "Novel Bicyclo[3.1.0]hexane Analogs as Antagonists of Metabotropic Glutamate 2/3 Receptors for the Treatment of Depression." PubMed / Bioorganic & Medicinal Chemistry Letters, 2016.
Monn, J. A., et al. "Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors." Journal of Medicinal Chemistry - ACS Publications, 1999.
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in Bicyclo[3.1.0]hexan-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the chemical modification of the primary hy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the chemical modification of the primary hydroxyl group in Bicyclo[3.1.0]hexan-3-ylmethanol. The bicyclo[3.1.0]hexane scaffold is a conformationally restricted bioisostere of cyclohexane, increasingly utilized in medicinal chemistry to enhance target binding, improve metabolic stability, and reduce off-target effects.[1] This guide details field-proven protocols for key transformations including oxidation, esterification, etherification, and conversion to versatile leaving groups for subsequent nucleophilic substitution. The causality behind procedural choices, particularly concerning the inherent strain of the cyclopropane ring and its stability under various reaction conditions, is a central focus. All methodologies are presented with the explicit goal of enabling researchers to confidently incorporate this valuable structural motif into their drug discovery and development programs.
Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Moiety
The bicyclo[3.1.0]hexane core enforces a rigid, boat-like conformation, distinguishing it from the flexible chair-boat equilibrium of cyclohexane.[1] This conformational rigidity can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity for biological targets. Its application in potent modulators of targets such as the A3 adenosine receptor and metabotropic glutamate receptors (mGluR) underscores its value in modern drug design.[1][2]
Bicyclo[3.1.0]hexan-3-ylmethanol serves as a critical building block, presenting a primary hydroxyl group as a versatile handle for a wide array of chemical modifications. Functionalization at this position allows for the introduction of diverse pharmacophoric elements and the construction of more complex molecular architectures. This guide provides reliable methods for these transformations, with a critical emphasis on preserving the integrity of the bicyclic core.
Synthesis of the Starting Material: (Bicyclo[3.1.0]hexan-3-yl)methanol
A reliable supply of the starting alcohol is paramount. Two robust synthetic routes are presented below.
Route A: Reduction of a Commercially Available Carboxylic Acid
This is the most direct route, starting from the commercially available bicyclo[3.1.0]hexane-3-carboxylic acid.[3][4]
Caption: Workflow for the synthesis of the target alcohol via reduction.
Protocol 2.1: Lithium Aluminum Hydride Reduction
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 1.2 eq.) and anhydrous tetrahydrofuran (THF).
Addition: Cool the stirred suspension to 0 °C using an ice bath. Dissolve bicyclo[3.1.0]hexane-3-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This Fieser workup method is critical for generating a granular precipitate that is easily filtered.
Workup: Stir the resulting mixture vigorously for 1 hour. Filter the solids through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by silica gel column chromatography to yield the final product.
Route B: Simmons-Smith Cyclopropanation
An alternative approach involves the cyclopropanation of an allylic alcohol, cyclohex-3-en-1-ylmethanol. The hydroxyl group directs the cyclopropanation to the proximal face of the double bond.[5]
Setup: In a flask under a nitrogen atmosphere, dissolve cyclohex-3-en-1-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM).
Reagent Preparation: Cool the solution to 0 °C. Slowly add diethylzinc (Et₂Zn, 1.1 eq., 1.0 M solution in hexanes). Stir for 20 minutes.
Carbenoid Formation: Add diiodomethane (CH₂I₂, 1.1 eq.) dropwise. A white precipitate (EtZnI) may form.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or GC-MS until the starting material is consumed.
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purification: Purify the crude product by column chromatography.
Core Functionalization Protocols
The primary hydroxyl group of (Bicyclo[3.1.0]hexan-3-yl)methanol is amenable to a range of standard transformations. However, careful selection of reagents is crucial to avoid conditions known to promote the rearrangement or opening of the strained cyclopropane ring.[6] Mild, neutral, or basic conditions are generally preferred over strongly acidic or high-temperature protocols.
Oxidation to the Aldehyde
Mild oxidation conditions are essential to prevent over-oxidation and preserve the bicyclic core. Dess-Martin Periodinane (DMP) and Swern oxidation are highly effective methods.
Caption: Recommended mild oxidation methods.
Protocol 3.1.1: Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation is performed under neutral conditions at room temperature, offering high chemoselectivity.[7][8][9]
Setup: Add (Bicyclo[3.1.0]hexan-3-yl)methanol (1.0 eq.) and sodium bicarbonate (NaHCO₃, 4.0 eq.) to a flask containing anhydrous DCM.
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) portion-wise to the stirred solution at room temperature.
Reaction: Stir the reaction for 2-4 hours. Monitor completion by TLC.
Workup: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous NaHCO₃ solution and a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake vigorously until the layers are clear.
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude aldehyde can be purified by silica gel chromatography. Note: Aldehydes can be sensitive to air oxidation; it is often advisable to use the crude product directly in the next step.
Protocol 3.1.2: Swern Oxidation
The Swern oxidation is another reliable, low-temperature method that avoids harsh reagents.[5][10][11]
Activator Formation: In a dry flask under nitrogen, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) followed by dimethyl sulfoxide (DMSO, 3.0 eq.) dropwise. Stir for 15 minutes.
Alcohol Addition: Add a solution of (Bicyclo[3.1.0]hexan-3-yl)methanol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise. The mixture may become thick. Stir at -78 °C for 30 minutes, then allow it to warm slowly to room temperature.
Quenching & Workup: Add water to quench the reaction. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully.
Purification: Purify by column chromatography. Caution: A byproduct of the Swern oxidation is dimethyl sulfide, which has a notoriously unpleasant odor. All glassware should be rinsed with bleach to oxidize it.[5]
The formation of esters can be achieved via reaction with an acid chloride/anhydride or through carbodiimide-mediated coupling, such as the Steglich esterification, which is particularly useful for sterically hindered substrates or when mild conditions are required.[12][13][14]
Protocol 3.2.1: Acylation with an Acid Chloride/Anhydride
Setup: Dissolve (Bicyclo[3.1.0]hexan-3-yl)methanol (1.0 eq.) in anhydrous DCM in a flask under nitrogen. Add a non-nucleophilic base such as triethylamine or pyridine (1.5 eq.).
Addition: Cool the solution to 0 °C. Add the desired acid chloride or anhydride (1.2 eq.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
Workup: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting ester by column chromatography.
Protocol 3.2.2: Steglich Esterification
This method uses a coupling agent (e.g., DCC or EDC) and a catalyst (DMAP) and proceeds under neutral, room temperature conditions, making it highly compatible with sensitive functional groups.[13][14][15]
Setup: In a flask, dissolve the desired carboxylic acid (1.1 eq.), (Bicyclo[3.1.0]hexan-3-yl)methanol (1.0 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM.
Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq.) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Stir the mixture at room temperature for 4-18 hours.
Workup: Filter off the DCU precipitate and wash it with DCM.
Purification: Concentrate the filtrate and purify the crude ester by column chromatography.
Etherification
The Williamson ether synthesis is the classical method for forming ethers. It involves deprotonation of the alcohol with a strong, non-nucleophilic base followed by an Sₙ2 reaction with an alkyl halide.[7][12][16][17]
Caption: Mechanism of the Williamson ether synthesis.
Protocol 3.3.1: Williamson Ether Synthesis
Setup: To a flame-dried flask under nitrogen, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
Alkoxide Formation: Cool to 0 °C. Add a solution of (Bicyclo[3.1.0]hexan-3-yl)methanol (1.0 eq.) in THF dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen evolution ceases.
Sₙ2 Reaction: Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq.) to the solution. If the halide is less reactive, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can be beneficial.
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) until TLC analysis indicates completion.
Workup: Cool to 0 °C and carefully quench the excess NaH by the slow addition of water or ethanol. Partition the mixture between water and diethyl ether.
Purification: Separate the layers, extract the aqueous phase with ether (2x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Conversion to Leaving Groups and Subsequent Substitution
Converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, opens the door to a vast range of Sₙ2 reactions, allowing for the introduction of azides, nitriles, thiols, and other nucleophiles.
Protocol 3.4.1: Tosylation
The conversion to a tosylate is a robust method to activate the alcohol for substitution. The reaction proceeds without affecting the stereocenter to which the oxygen is attached.[18]
Setup: Dissolve (Bicyclo[3.1.0]hexan-3-yl)methanol (1.0 eq.) in anhydrous DCM and cool to 0 °C.
Addition: Add triethylamine (1.5 eq.), followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise. A catalytic amount of DMAP can accelerate the reaction.
Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature if necessary. Monitor by TLC.
Workup: Dilute with DCM and wash with water, dilute HCl, saturated NaHCO₃, and brine.
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The crude tosylate is often sufficiently pure for the next step but can be purified by recrystallization or chromatography if needed.
Protocol 3.4.2: Conversion to Alkyl Bromide with PBr₃
Phosphorus tribromide is effective for converting primary alcohols to the corresponding bromides via an Sₙ2 mechanism.[10][11][19][20]
Setup: In a flask under nitrogen, dissolve (Bicyclo[3.1.0]hexan-3-yl)methanol (1.0 eq.) in anhydrous diethyl ether or DCM.
Addition: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
Workup: Carefully pour the reaction mixture onto ice. Separate the layers and extract the aqueous layer with ether.
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate carefully to yield the alkyl bromide.
Protocol 3.4.3: Nucleophilic Substitution (Example: Azide Formation)
This protocol exemplifies the use of the activated tosylate for introducing a new functional group. A similar procedure was successfully used on a more complex bicyclo[3.1.0]hexane system.[21]
Setup: Dissolve the crude (Bicyclo[3.1.0]hexan-3-yl)methyl tosylate (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction: Add sodium azide (NaN₃, 3.0 eq.) and heat the mixture to 60-80 °C. Monitor the reaction by TLC until the starting tosylate is consumed.
Workup: Cool the reaction to room temperature and pour it into water. Extract the product with diethyl ether (3x).
Purification: Wash the combined organic layers with water and brine to remove DMF. Dry over Na₂SO₄, filter, and concentrate to give the crude azide, which can be purified by column chromatography.
Critical Consideration: Ring Stability
The defining feature of the bicyclo[3.1.0]hexane system is its fused cyclopropane ring. This introduces significant ring strain, which can be a point of reactivity under certain conditions.
Acidic & Basic Solvolysis: A key study demonstrated that activated bicyclo[3.1.0]hexanes can undergo ring-opening during methanolysis. Acidic conditions led to a 4-methoxycyclohexane derivative, while basic conditions produced a 3-methoxymethylcyclopentanone.[6] This highlights a critical vulnerability. Therefore, strongly acidic conditions (e.g., Fischer esterification, use of HX for halide formation) and prolonged heating in protic solvents with strong bases should be approached with extreme caution or avoided entirely.
Stable Conditions: The protocols outlined above (Swern, DMP, Steglich, Williamson with NaH, Tosylation, PBr₃) utilize mild, generally aprotic, and non-solvolytic conditions that are known to be well-tolerated by strained ring systems. The bicyclic system is known to survive strongly basic and acidic solutions under non-nucleophilic conditions, as well as catalytic hydrogenation, suggesting the C-C sigma bonds are robust when a clear solvolytic ring-opening pathway is absent.
Conclusion
Bicyclo[3.1.0]hexan-3-ylmethanol is a valuable and versatile building block for medicinal chemistry. The primary hydroxyl group can be reliably functionalized using a suite of modern synthetic methods. The key to success lies in the judicious choice of reagents, favoring mild, neutral, or aprotic conditions to circumvent potential ring-opening pathways associated with the strained cyclopropane moiety. The protocols provided herein offer a validated and rational starting point for the exploration and application of this important chemical scaffold.
References
Fiveable. (2025, August 15). Steglich Esterification Definition. Fiveable. [Link]
Beaudry, C. M. Development of novel Lewis acid catalyzed cycloisomerizations: synthesis of bicyclo[3.1.0]hexenes and cyclopentenones. Oregon State University. [Link]
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps. [Link]
Common Organic Chemistry. Alcohol to Bromide - PBr3. Common Organic Chemistry. [Link]
Gorskia, K., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
Al-Masoudi, N. A., et al. (2006). ChemInform Abstract: Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones. ResearchGate. [Link]
Jeong, L. S., et al. (2005). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. Bulletin of the Korean Chemical Society, 26(12), 2023-2024. [Link]
Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]
Waser, J., et al. (2022). Synthesis of bicyclo[3.1.0]hexanes. ResearchGate. [Link]
Lowary, T. L., & Li, J. (2008). Synthesis of bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of Beta-Arabinofuranosyl and Alpha-Galactofuranosyl Rings. Organic Letters, 10(5), 881-884. [Link]
Iwamoto, H. (2003). Mechanistic Study on Acid-Catalyzed Novel Rearrangement of Homobenzoquinone Epoxide. [Link]
PubChem. Bicyclo[3.1.0]hexane-3-carboxylic acid. National Center for Biotechnology Information. [Link]
Chad's Prep. Substitution with PBr3 & SOCl2. Chad's Prep. [Link]
Yoshikawa, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(38), 7261-7264. [Link]
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]
Sieburth, S. M., et al. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of Organic Chemistry, 67(18), 6535-6538. [Link]
Master Organic Chemistry. Conversion of alcohols to alkyl bromides using PBr3. Master Organic Chemistry. [Link]
Common Organic Chemistry. Alcohol to Bromide - PBr3. Common Organic Chemistry. [Link]
PubChem. Bicyclo[3.1.0]hexane-3-carboxylic acid. National Center for Biotechnology Information. [Link]
Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 834-842. [Link]
VeriXiv. (2025, February 4). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. VeriXiv. [Link]
Lowary, T. L., & Li, J. (2008). Synthesis of bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of Beta-Arabinofuranosyl and Alpha-Galactofuranosyl Rings. Organic Letters, 10(5), 881-4. [Link]
Gorskia, K., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
MDPI. (2022, October 15). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. [Link]
ResearchGate. (2020, August 7). (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. ResearchGate. [Link]
Marquez, V. E., et al. (2008). North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. Journal of Medicinal Chemistry, 51(5), 1391-1399. [Link]
Application Note: Intramolecular Cyclopropanation Strategies for Bicyclo[3.1.0]hexane Core Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols for the construction of highly str...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols for the construction of highly strained bicyclic systems.
Introduction & Scientific Context
The bicyclo[3.1.0]hexane core is a highly strained, rigid carbocyclic scaffold that serves as a critical structural motif in numerous biologically active natural products and pharmaceuticals. It is the defining feature of mGluR2/3 agonists (e.g., LY354740), conformationally restricted carbocyclic nucleosides, and various monoamine reuptake inhibitors like milnacipran.
Constructing this core requires overcoming significant ring strain while strictly controlling the relative and absolute stereochemistry of the vicinal all-carbon quaternary centers. The most robust and widely adopted strategy for assembling this framework is intramolecular cyclopropanation , typically achieved via the transition-metal-catalyzed decomposition of a diazo compound tethered to an alkene .
This application note details the mechanistic rationale, catalyst selection, and self-validating protocols required to successfully execute these complex transformations in a modern synthetic laboratory.
Mechanistic Causality & Catalyst Selection
The success of an intramolecular cyclopropanation hinges on the precise generation and control of a highly reactive intermediate. When a diazo compound is exposed to a transition metal catalyst—most commonly a dirhodium(II) carboxylate—the metal coordinates to the diazo carbon, facilitating the extrusion of nitrogen gas (
N2
) and generating an electrophilic metal carbenoid.
Why Dirhodium(II) Carboxylates?
Dirhodium(II) catalysts, such as
Rh2(OAc)4
, are the gold standard for this transformation. The causality behind this choice lies in their unique bimetallic structure:
Electronic Tuning: The four bridging ligands (acetates, pivalates, or chiral derivatives like DOSP) allow precise tuning of the carbenoid's electrophilicity.
Concerted Insertion: The
Rh(II)
carbenoid undergoes a concerted, asynchronous
[2+1]
cycloaddition with the tethered alkene. Because the reaction is concerted, the native geometry (cis/trans) of the starting alkene is strictly preserved in the final bicyclo[3.1.0]hexane product, ensuring predictable diastereoselectivity .
Solvent Causality: Non-coordinating solvents like dichloromethane (DCM) are mandatory. Coordinating solvents (e.g., acetonitrile, THF) will competitively bind to the axial sites of the
Rh(II)
dimer, poisoning the catalyst and stalling carbenoid formation.
Divergent Reactivity
It is critical to note that catalyst selection can completely alter the reaction pathway. While
Rh2(OAc)4
reliably promotes cyclopropanation, the use of Copper(I) catalysts (e.g.,
CuPF6
) with the exact same substrates can sometimes diverge the pathway toward Mukaiyama-aldol additions or formal
[4+3]
cycloadditions, depending on the Lewis acidity and bidentate coordinating ability of the metal .
Quantitative Data: Strategy Comparison
To aid in route scouting, the following table summarizes the quantitative performance metrics of the three primary strategies used to synthesize the bicyclo[3.1.0]hexane core.
Utilizes simple aldehydes as a C1 source instead of hazardous diazo precursors.
Simmons-Smith
ZnEt2
,
CH2I2
70–90%
>90:10 dr (Hydroxyl-directed)
Zinc carbenoid coordinates to adjacent allylic alcohols, directing the cyclopropanation to a specific face.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle of the dirhodium-mediated process, highlighting the critical intermediates that dictate the reaction's success.
Figure 1: Catalytic cycle of Rh(II)-mediated intramolecular cyclopropanation of diazo compounds.
Self-Validating Experimental Protocol
The following protocol describes the
Rh2(OAc)4
-catalyzed intramolecular cyclopropanation of a generic diazo-tethered alkene. This protocol is designed as a self-validating system : at each critical juncture, an analytical check is integrated to ensure the reaction is proceeding via the correct causal pathway before moving forward.
Materials Required
Diazo precursor (1.0 equiv, typically 1–5 mmol scale)
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Add
Rh2(OAc)4
(2 mol%) to the flask.
Purge the system with dry Argon for 15 minutes. Causality: Oxygen and moisture can prematurely quench the metal carbenoid, leading to unwanted C-H insertion or alcohol O-H insertion byproducts.
Add anhydrous DCM (to achieve a final catalyst concentration of ~0.005 M) and bring the solution to a gentle reflux (
40∘C
).
Step 2: Syringe Pump Addition (The Critical Control Point)
Dissolve the diazo precursor in anhydrous DCM (0.1 M solution).
Load the solution into a gas-tight syringe and attach it to a syringe pump.
Add the diazo solution dropwise to the refluxing catalyst solution over 2 to 4 hours.
Mechanistic Causality: The syringe pump maintains an extremely low steady-state concentration of the diazo compound in the reaction mixture. If the concentration is too high, the electrophilic carbenoid will react with unactivated diazo starting material instead of the tethered alkene, forming maleate/fumarate dimers.
Self-Validation Check 1 (Visual): Observe the reaction mixture. You should see continuous, steady bubbling (
N2
gas evolution) as the drops hit the solution. If bubbling stops, the catalyst may be poisoned.
Step 3: Reaction Monitoring & Quenching
After the addition is complete, stir for an additional 30 minutes at reflux.
Self-Validation Check 2 (Spectroscopic): Remove a 50
μL
aliquot, evaporate the DCM, and take an FT-IR spectrum. The complete disappearance of the intense diazo stretch at
∼2100 cm−1
confirms total consumption of the starting material.
Cool the reaction to room temperature and concentrate under reduced pressure.
Step 4: Crude Analysis & Purification
Self-Validation Check 3 (NMR): Obtain a crude
1H
-NMR in
CDCl3
. Look for the appearance of highly shielded cyclopropane protons. Due to the magnetic anisotropy and ring strain of the bicyclo[3.1.0]hexane core, these protons characteristically appear upfield between 0.5 ppm and 1.5 ppm .
Purify the crude residue via flash column chromatography (silica gel, typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure bicyclo[3.1.0]hexane derivative.
Troubleshooting & Best Practices
Issue: High levels of dimerization (maleate/fumarate formation).
Correction: Decrease the addition rate on the syringe pump. Alternatively, increase the catalyst loading slightly to ensure the diazo compound is consumed the moment it enters the flask.
Issue: Competing C-H insertion products.
Correction: The alkene may be too sterically hindered or electron-deficient. Switch to a less electrophilic catalyst, such as
Rh2(cap)4
(dirhodium caprolactamate), which increases the chemoselectivity for cyclopropanation over C-H insertion.
References
Yoshikawa, N., Tan, L., Yasuda, N., Volante, R. P., & Tillyer, R. D. (2004). "Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation." Tetrahedron Letters, 45(39), 7261-7264.
Comin, M. J., Parrish, D. A., Deschamps, J. R., & Marquez, V. E. (2006). "Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides." Organic Letters, 8(4), 705-708.
Xu, X., Hu, W.-H., Zavalij, P. Y., & Doyle, M. P. (2011). "Divergent Outcomes of Carbene Transfer Reactions from Dirhodium- and Copper-Based Catalysts Separately or in Combination." Angewandte Chemie International Edition, 50(47), 11152-11155.
Technical Notes & Optimization
Troubleshooting
Overcoming challenges in the stereoselective synthesis of Bicyclo[3.1.0]hexan-3-ylmethanol
Welcome to the Advanced Synthesis Support Center. The bicyclo[3.1.0]hexane core is a highly valuable, conformationally restricted bioisostere frequently utilized in the development of nucleoside analogues and targeted th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. The bicyclo[3.1.0]hexane core is a highly valuable, conformationally restricted bioisostere frequently utilized in the development of nucleoside analogues and targeted therapeutics[1]. However, constructing this strained bicyclic system—specifically achieving high syn/anti (endo/exo) stereocontrol and preventing ring-opening—presents significant challenges[2].
This guide is engineered for process chemists and researchers to troubleshoot, optimize, and validate the stereoselective synthesis of Bicyclo[3.1.0]hexan-3-ylmethanol from cyclopent-3-ene-1-methanol.
Part 1: Diagnostic Workflow
Caption: Diagnostic flowchart for common challenges in synthesizing the bicyclo[3.1.0]hexane core.
Part 2: Deep-Dive Troubleshooting FAQs
Q1: Why is my cyclopropanation yielding a poor syn/anti (endo/exo) ratio?Expert Analysis: The stereoselective construction of the bicyclo[3.1.0]hexane core relies heavily on facial direction. If you are using unfunctionalized carbenoids or transition-metal catalyzed diazo decomposition without chiral ligands, the reaction defaults to the sterically less hindered anti (exo) face[3].
Solution: To force syn (endo) addition, you must leverage the hydroxymethyl group of your starting material (cyclopent-3-ene-1-methanol) as a directing group. By employing the Furukawa modification of the Simmons-Smith reaction (using
Et2Zn
and
CH2I2
), the zinc carbenoid coordinates to the hydroxyl oxygen. This pre-organization tethers the reactive intermediate to the syn face, overriding steric hindrance and delivering the methylene unit with >95:5 diastereoselectivity[1].
Q2: I am observing significant ring-opened byproducts during workup. How do I stabilize the product?Expert Analysis: The bicyclo[3.1.0]hexane system is highly strained (possessing ~30 kcal/mol of ring strain). Under acidic conditions, the cyclopropane ring is susceptible to electrophilic attack and subsequent cleavage, often yielding 4-substituted cyclohexene or 3-substituted cyclopentanone derivatives[2]. Conversely, strongly basic conditions can induce elimination.
Solution: Your workup must be strictly pH-controlled. Quench the reaction at 0 °C using a buffered saturated aqueous
NH4Cl
solution or Rochelle's salt (potassium sodium tartrate). This safely decomposes the residual organozinc species without generating the extreme pH spikes that trigger ring-opening.
Q3: The reaction stalls at 50-60% conversion. What is the root cause?Expert Analysis: Incomplete conversion in zinc-mediated cyclopropanations is almost always traced back to reagent degradation or moisture ingress. Diethylzinc is highly pyrophoric and reacts instantly with ambient moisture to form insoluble, inactive zinc hydroxide (
Zn(OH)2
). If your
Et2Zn
stock is old, the effective molarity is lower than assumed, starving the reaction of the active carbenoid.
Solution: Always titrate your
Et2Zn
solution prior to use (e.g., using iodine titration). Furthermore, ensure your dichloromethane is rigorously anhydrous (distilled over
CaH2
or passed through activated alumina) and that the reaction flask is flame-dried under vacuum.
Part 3: Mechanistic Pathway & Validated SOP
Caption: Mechanistic pathway of the hydroxyl-directed Simmons-Smith cyclopropanation.
Standard Operating Procedure: Hydroxyl-Directed Cyclopropanation (Furukawa Modification)
This protocol is designed as a self-validating system to ensure high stereocontrol and prevent product degradation.
Phase 1: Carbenoid Generation
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure argon (repeat 3x).
Inject 20 mL of anhydrous dichloromethane (DCM) and cool to 0 °C using an ice-water bath.
Add diethylzinc (
Et2Zn
, 1.0 M in hexanes, 2.5 equiv.) via a gas-tight syringe. Causality: Excess zinc ensures complete consumption of the substrate despite minor moisture impurities.
Dropwise, add diiodomethane (
CH2I2
, 2.5 equiv.) over 10 minutes. Causality: Slow addition controls the exothermic formation of the active Furukawa carbenoid (
IZnCH2I
) and prevents uncontrolled oligomerization of the carbenoid. Stir for 15 minutes.
Phase 2: Directed Cyclopropanation
5. Dissolve cyclopent-3-ene-1-methanol (1.0 equiv.) in 5 mL of anhydrous DCM.
6. Add the substrate solution dropwise to the carbenoid mixture at 0 °C.
7. Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C) over 4 hours. Causality: The hydroxyl group acts as a Lewis base, coordinating the zinc carbenoid and directing the methylene transfer exclusively to the syn face[1].
Phase 3: Self-Validation & Workup
8. Self-Validation IPC (In-Process Control): Remove a 20 µL aliquot, quench in 100 µL of saturated
NH4Cl
, extract with 200 µL of ethyl acetate, and analyze via GC-MS. The reaction is validated as complete only when the molecular ion peak of the starting material (m/z 98) is fully replaced by the product peak (m/z 112).
9. Once validated, cool the flask back to 0 °C.
10. Quench carefully by adding 20 mL of saturated aqueous
NH4Cl
. Causality: The buffered quench neutralizes the organozinc without exposing the strained bicyclo[3.1.0]hexane core to ring-opening acidic extremes[2].
11. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated
Na2S2O3
(to reduce any free iodine) and brine, then dry over anhydrous
Na2SO4
.
12. Concentrate under reduced pressure to yield the crude syn-bicyclo[3.1.0]hexan-3-ylmethanol.
Part 4: Quantitative Data Analytics
Table 1: Comparison of Cyclopropanation Strategies for Bicyclo[3.1.0]hexane Cores
Requires rigorous handling of highly pyrophoric
Et2Zn
.
Shi Cyclopropanation
CF3COOH
,
Et2Zn
,
CH2I2
None
50:50
75%
Poor diastereoselectivity without a directing group.
Transition-Metal Catalyzed
N2CHCO2Et
,
Rh2(OAc)4
None
Variable
70%
Requires hazardous diazo compounds; favors anti addition[4].
References
Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Synthesis of Conformationally Locked L-Deoxythreosyl Phosphonate Nucleosides Built on a Bicyclo[3.1.0]hexane Template
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives
Source: Organic Letters - ACS Publications
URL:[Link]
Technical Support Center: Synthesis of Bicyclo[3.1.0]hexan-3-ylmethanol
Welcome to the technical support center for the synthesis of Bicyclo[3.1.0]hexan-3-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Bicyclo[3.1.0]hexan-3-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. Bicyclo[3.1.0]hexane derivatives are crucial structural motifs in a variety of natural products and bioactive molecules, making their efficient synthesis a key objective in medicinal chemistry and organic synthesis.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your target compound.
The synthesis typically proceeds through a two-stage process: first, the construction of the bicyclo[3.1.0]hexan-3-one core, followed by the stereoselective reduction of the ketone to the desired alcohol. Each step presents unique challenges that can impact the overall yield and stereochemical outcome. This guide will address issues related to both stages of the synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address specific experimental issues.
Stage 1: Synthesis of Bicyclo[3.1.0]hexan-3-one
A common and effective method for constructing the bicyclo[3.1.0]hexane core is through the intramolecular cyclization of an appropriate precursor, often involving a diazoketone.[2][3]
Question 1: My yield of Bicyclo[3.1.0]hexan-3-one from the intramolecular cyclization of the diazoketone precursor is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this intramolecular cyclization are a frequent issue and can be attributed to several factors, primarily related to the stability of the diazoketone and the efficiency of the carbene insertion.
Cause 1: Decomposition of the Diazoketone Precursor. Diazoketones can be unstable and prone to decomposition. A significant side reaction is the formation of a chloroketone if hydrochloric acid, a byproduct of the diazomethane reaction with the acid chloride, is not effectively neutralized.[2]
Solution: Ensure the reaction is performed in the presence of a sufficient amount of a non-nucleophilic base, such as triethylamine, to quench the HCl as it is formed. It is also crucial to use anhydrous solvents and reagents to prevent hydrolysis.
Cause 2: Inefficient Catalyst System. The choice and handling of the catalyst are critical for promoting the desired intramolecular C-H insertion over competing side reactions like Wolff rearrangement or intermolecular reactions.[3][4]
Solution: Rhodium(II) acetate is often an effective catalyst for these transformations, promoting clean cyclization. Ensure the catalyst is of high purity and handled under an inert atmosphere to prevent deactivation. If yields are still low, consider screening other copper-based catalysts, such as copper(I) chloride, which has also been used effectively.[2]
Cause 3: Competing Intermolecular Reactions. The carbene intermediate can react with the solvent or other molecules in the reaction mixture instead of undergoing the desired intramolecular cyclization.[2]
Solution: Perform the reaction at high dilution to favor the intramolecular pathway. Adding the diazoketone slowly to the heated catalyst solution using a syringe pump can also help maintain a low concentration of the reactive intermediate, minimizing intermolecular side reactions.
Stage 2: Reduction of Bicyclo[3.1.0]hexan-3-one to Bicyclo[3.1.0]hexan-3-ylmethanol
The reduction of the ketone is a critical step that determines the final stereochemistry of the alcohol product.
Question 2: The reduction of my Bicyclo[3.1.0]hexan-3-one results in a poor diastereomeric ratio, with a significant amount of the undesired stereoisomer. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of the reduction of bicyclic ketones is governed by the direction of hydride attack, which can be influenced by steric hindrance.[5]
Cause 1: Insufficiently Bulky Reducing Agent. Less sterically demanding reducing agents like sodium borohydride (NaBH₄) may not provide high levels of stereoselectivity, attacking the carbonyl from both the endo and exo faces.
Solution: Employ a bulkier reducing agent. The choice of reducing agent can significantly influence the stereoselectivity of the reduction of bicyclic ketones.[5][6] Sterically hindered hydride reagents will preferentially attack from the less hindered face of the ketone. Consider using lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents are significantly more sterically demanding and can provide much higher diastereoselectivity.
Cause 2: Reaction Temperature. The temperature at which the reduction is carried out can affect the kinetic vs. thermodynamic product distribution.
Solution: Perform the reduction at low temperatures (e.g., -78 °C). Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled pathway, which is often the desired one in these systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the Bicyclo[3.1.0]hexane scaffold?
A1: Besides the intramolecular cyclization of diazoketones, other common methods include the Simmons-Smith cyclopropanation of cyclopentene derivatives and various (3+2) annulation strategies.[7] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q2: I am having trouble with the Simmons-Smith cyclopropanation step, with low yields and unreacted starting material. What should I check?
A2: The Simmons-Smith reaction relies on the formation of an active organozinc carbenoid.[7]
Zinc Activation: Ensure your zinc-copper couple is freshly prepared and highly active. Sonication can improve the rate of formation of the organozinc compound.[8]
Reagent Quality: The diiodomethane should be pure and free of iodine, which can be removed by washing with a sodium thiosulfate solution.
Substrate Reactivity: Electron-rich alkenes are generally more reactive. For less reactive, electron-deficient alkenes, consider using the Furukawa modification (diethylzinc and diiodomethane), which often gives more reproducible and higher yields.[9][10]
Directing Groups: The presence of a hydroxyl group can coordinate with the zinc reagent and direct the cyclopropanation, often improving both yield and stereoselectivity.[7][8]
Q3: How can I effectively purify the final Bicyclo[3.1.0]hexan-3-ylmethanol product?
A3: Purification is typically achieved by column chromatography on silica gel. However, if the product is contaminated with unreacted ketone, a chemical purification step can be beneficial.
Chromatography: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective for separating the alcohol product from less polar byproducts and starting materials.
Chemical Purification: If the starting ketone is a persistent impurity, the crude product can be treated with a solution of sodium bisulfite to form a water-soluble adduct with the ketone, which can then be removed by extraction. Alternatively, treating the crude mixture with sodium borohydride can reduce the remaining ketone to the alcohol, simplifying the final purification by chromatography if the resulting diastereomers are easily separable.[11]
Experimental Protocols & Data
Protocol 1: Rhodium(II)-Catalyzed Intramolecular Cyclization of a Diazoketone
This protocol is a general guideline for the synthesis of a bicyclo[3.1.0]hexanone from a suitable diazoketone precursor.
Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of the diazoketone (1.0 eq) in a dry, degassed solvent (e.g., dichloromethane or toluene) to a syringe pump.
Catalyst: In a separate flask equipped with a reflux condenser, add the catalyst, such as Rhodium(II) acetate (0.5-2 mol%), and the same solvent to achieve a high dilution condition (e.g., 0.01 M).
Reaction: Heat the catalyst solution to reflux. Add the diazoketone solution dropwise via the syringe pump over several hours. The slow addition is crucial to minimize intermolecular side reactions.[2]
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the diazoketone and the appearance of the product.
Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Stereoselective Reduction of Bicyclo[3.1.0]hexan-3-one
This protocol outlines the reduction of the ketone to the alcohol with high stereoselectivity.
Setup: Dissolve the Bicyclo[3.1.0]hexan-3-one (1.0 eq) in a dry, inert solvent such as THF in a flask under a nitrogen or argon atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add a solution of a sterically hindered reducing agent, such as L-Selectride® (1.1-1.5 eq, 1.0 M in THF), to the cooled ketone solution.
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide to decompose the borane complexes.
Workup: Allow the mixture to warm to room temperature, then extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can then be purified by column chromatography.
Table 1: Comparison of Reducing Agents for Ketone Reduction
Caption: Decision tree for troubleshooting low yields in the cyclization step.
References
Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC.
SIDE REACTIONS IN THE INTRAMOLECULAR CYCLIZATION OF 2-DIAZO-(5H-DIBENZO[A,D]CYCLOHEPTATRIEN-5-YL)-ETHANONE. Revue Roumaine de Chimie.
Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.
Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing). [Link]
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards...
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
Development of Bicyclo[3.1.
Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. PMC.
Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings.
Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. The Journal of Organic Chemistry. [Link]
Intramolecular Reactions of Diazocarbonyl Compounds.
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of Beta-Arabinofuranosyl and Alpha-Galactofuranosyl Rings. Organic Letters. [Link]
Development of novel Lewis acid catalyzed cycloisomerizations: synthesis of bicyclo[3.1.0]hexenes and cyclopentenones.
Application Notes and Protocols for the Catalytic Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor). Benchchem.
Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. Journal of Organic Chemistry. [Link]
Purification of Alcohol without Distillation How to Separate Alcohol from Water. YouTube. [Link]
Equilibration of Bicyclic Alcohols. Journal of Organic Chemistry.
Mechanistic aspects of gas-phase photodecarbonylation reactions of bicyclo[3.1.0]hexanones. Academia.edu.
Preparation and Stereochemistry of Bicyclic Alcohols. Edubirdie. [Link]
Preventing acid-catalyzed rearrangement of the bicyclo[3.1.0]hexane skeleton
Technical Support Center: Bicyclo[3.1.0]hexane Skeleton Stability Last Updated: 2026-03-12 Welcome to the technical support guide for handling the bicyclo[3.1.0]hexane chemical scaffold. This bicyclic system, while a val...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Bicyclo[3.1.0]hexane Skeleton Stability
Last Updated: 2026-03-12
Welcome to the technical support guide for handling the bicyclo[3.1.0]hexane chemical scaffold. This bicyclic system, while a valuable structural motif in drug discovery and natural product synthesis, is notoriously prone to acid-catalyzed rearrangement.[1] This guide provides in-depth troubleshooting advice, mechanistic explanations, and preventative protocols to help you maintain the integrity of this sensitive skeleton during your synthetic campaigns.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: I'm attempting to remove a Boc (tert-butyloxycarbonyl) protecting group from my bicyclo[3.1.0]hexane-containing substrate using standard TFA/DCM conditions. My TLC and LC-MS show a complex mixture of products, and I've lost my desired compound. What is happening?
Answer: You are observing the classic acid-catalyzed skeletal rearrangement of the bicyclo[3.1.0]hexane core. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the cyclopropane ring or a nearby functional group, leading to the formation of a highly unstable cyclopropylcarbinyl-type cation.[2] This cation rapidly rearranges to more stable, ring-opened or ring-expanded carbocations (e.g., cyclohexenyl or cyclopentenyl species), resulting in a cascade of undesired products.[2][3][4]
Immediate Solutions & Preventative Measures:
Switch to Milder Acidic Conditions: The key is to use an acid that is strong enough to cleave the Boc group but not so strong that it protonates the bicyclic skeleton extensively. The lifetime of the key carbocation intermediate must be minimized.[2]
Employ Buffered Systems or Scavengers: The tert-butyl cation generated during Boc deprotection can itself act as a Lewis acid or be trapped by your amine, causing side reactions. Adding a scavenger like triisopropylsilane (TIS) or anisole is crucial.[5]
Consider Non-Acidic Deprotection Methods: For extremely sensitive substrates, avoiding acid altogether is the best strategy. Thermal deprotection or methods using reagents like oxalyl chloride in methanol can be effective alternatives.[5][6][7]
Reagent/Method
Typical Conditions
Risk of Rearrangement
Key Considerations
TFA / HCl
25-50% in CH₂Cl₂
Very High
Standard but often too harsh for this scaffold.
Aqueous Phosphoric Acid
85% aq. H₃PO₄ in Toluene, 40-50°C
Low to Moderate
A much milder Brønsted acid that can be highly selective for Boc groups.[5]
Lewis Acids (e.g., ZnBr₂, TMSOtf)
Stoichiometric amounts in CH₂Cl₂
Substrate Dependent
Can be mild but require careful optimization of temperature and reaction time.[8]
Oxalyl Chloride / Methanol
3 equiv. (COCl)₂, MeOH, RT
Very Low
A non-acidic method that generates HCl in situ at a very low concentration.[5]
Thermal Deprotection
Reflux in a high-boiling solvent (e.g., toluene, water)
Low (for rearrangement)
Can be effective but may not be compatible with other thermally sensitive functional groups.[6][9]
Question 2: My starting material has a hydroxyl group on the bicyclo[3.1.0]hexane core. Even with mild Lewis acids, I see rearrangement during a subsequent reaction. Why?
Answer: The hydroxyl group itself is a prime target for protonation or coordination by a Lewis acid. This generates a good leaving group (water or a coordinated species), which upon departure, directly forms the unstable carbocation at the bicyclic core, initiating the rearrangement cascade.
Solutions:
Protect the Hydroxyl Group: Before attempting other transformations, protect the alcohol with a robust protecting group that is stable to the subsequent reaction conditions but can be removed under non-acidic or very mild conditions (e.g., TBS, PMB).
Change the Reaction Order: If possible, modify your synthetic route to introduce the hydroxyl group after the acid-sensitive steps are completed.
Use Non-coordinating Solvents: Solvents can play a huge role. Less polar, non-coordinating solvents can sometimes disfavor the formation of charged intermediates.[2]
Mechanism Deep Dive: The Rearrangement Cascade
Understanding the "why" is critical for prevention. The instability of the bicyclo[3.1.0]hexane skeleton under acidic conditions stems from the high ring strain of the fused cyclopropane. Protonation leads to the formation of a cyclopropylcarbinyl cation, which exists in rapid equilibrium with less strained cyclobutyl and homoallyl cations. This process is often irreversible, as the rearranged cations are thermodynamically more stable.
Caption: Acid-catalyzed rearrangement of the bicyclo[3.1.0]hexane skeleton.
Frequently Asked Questions (FAQs)
Q: Are there any "safe" pH ranges for handling bicyclo[3.1.0]hexane compounds?
A: Generally, neutral to basic conditions (pH > 7) are much safer. Many bicyclo[3.1.0]hexane systems can tolerate strongly basic conditions.[10] Acidic conditions should be avoided whenever possible, but if necessary, reactions should be performed in buffered systems or at the lowest possible temperature to minimize the rate of rearrangement.[2] Some structures are reportedly stable in a pH range of 2.5-6.5, but this is highly dependent on the specific substitution pattern and the presence of other functional groups.[11]
Q: My compound is part of a natural product library (e.g., a thujane derivative). Are these more or less stable?
A: Natural product scaffolds like thujone can exhibit some stability but are still susceptible. For instance, thujone can undergo epimerization under basic conditions (pH 11.5) and its stability can be affected by storage conditions.[11] However, the fundamental bicyclo[3.1.0]hexane core remains reactive towards strong acids. The principles outlined in this guide apply equally to these systems.
Q: Can I use Lewis acids instead of Brønsted acids?
A: Yes, Lewis acids can be a viable alternative as they may coordinate selectively to a specific functional group (like a carbonyl) rather than causing general protonation.[12] However, this is not a guarantee against rearrangement. A strong Lewis acid can still induce cation formation and subsequent rearrangement. Careful screening of Lewis acids (e.g., ZnBr₂, Sc(OTf)₃, Me₂AlCl) and strict temperature control are essential.
Q: How can I monitor my reaction to detect rearrangement as it happens?
A: Frequent in-process monitoring is critical. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). When running a TLC, spot your reaction mixture next to a pure sample of your starting material. The appearance of new, often lower Rf spots that are not your desired product is a strong indicator that rearrangement is occurring. Quench aliquots immediately in a basic solution (e.g., saturated NaHCO₃) before analysis to stop the reaction.
Experimental Protocol: Selective Boc-Deprotection Using Aqueous Phosphoric Acid
This protocol provides a field-proven method for removing a Boc group from an amine on a bicyclo[3.1.0]hexane scaffold while minimizing skeletal rearrangement.[5]
Materials & Reagents:
N-Boc-protected bicyclo[3.1.0]hexane substrate
Toluene
Phosphoric Acid (85% in H₂O)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous sodium sulfate (Na₂SO₄)
Appropriate organic solvent for extraction (e.g., Ethyl Acetate, CH₂Cl₂)
Round-bottom flask, condenser, magnetic stirrer, heating mantle
TLC plates and LC-MS for monitoring
Caption: Workflow for mild Boc-deprotection protocol.
Step-by-Step Procedure:
Setup: To a solution of your N-Boc protected substrate (1.0 equiv.) in toluene (approx. 1 mL per 100 mg of substrate) in a round-bottom flask, add 85% aqueous phosphoric acid (10.0 equiv.).
Reaction: Heat the biphasic mixture to 40-50°C with vigorous stirring. The reaction is typically slower than with TFA, often requiring 3 to 14 hours.[5]
Monitoring (CRITICAL): After the first hour, and every hour thereafter, take a small aliquot from the reaction. Immediately quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC and/or LC-MS. Look for the clean conversion of starting material to a single new product spot. The appearance of multiple new spots indicates that rearrangement or other side reactions are occurring.
Work-up: Once the reaction is complete (or when side products begin to appear), cool the mixture to room temperature. Dilute with your chosen organic solvent (e.g., ethyl acetate).
Neutralization: Carefully transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize the phosphoric acid. Repeat until the aqueous layer is no longer acidic (test with pH paper).
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
This guide is intended to provide expert-level support for your synthetic challenges. By understanding the underlying mechanism and employing these preventative strategies, you can successfully navigate the chemistry of the sensitive bicyclo[3.1.0]hexane skeleton.
References
BenchChem. (n.d.). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?
Beaudry, C. (n.d.). Development of novel Lewis acid catalyzed cycloisomerizations: synthesis of bicyclo[3.1.0]hexenes and cyclopentenones. Oregon State University.
Pal, S., et al. (2023, March 4). A Review on Natural Sources of Thujone, its Side Effects and Reduction Mechanism of Thujone Toxicity. Biolife, 11(1), 21-31.
ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones.
PubMed. (2002, September 6). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions.
O'Brien, A. G., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
BenchChem. (n.d.). preventing rearrangement of the cyclopropylmethyl cation.
Tantillo, D. J. (2016, February 29). Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis. Beilstein Journal of Organic Chemistry, 12, 307-319.
PharmaBlock. (n.d.). Bicyclo[3.1.0]hexanes in Drug Discovery.
Tantillo, D. J. (2016). Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis. Beilstein Journal of Organic Chemistry, 12, 307-319.
Technical Support Center: Scalable Synthesis of Bicyclo[3.1.0]hexan-3-ylmethanol Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who struggle with the scalability, stereocontrol, and safety of sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who struggle with the scalability, stereocontrol, and safety of synthesizing bicyclo[3.1.0]hexane systems. The bicyclo[3.1.0]hexan-3-ylmethanol motif is a highly valuable, conformationally restricted bioisostere used in modern medicinal chemistry. However, constructing the fused cyclopropane ring and reducing the C3-substituent at scale presents unique thermodynamic and kinetic challenges.
This guide bypasses generic advice to focus on the causality of reaction failures and provides self-validating protocols to ensure your scalable routes are robust, safe, and reproducible.
Core Synthetic Workflow
Scalable synthetic workflow for Bicyclo[3.1.0]hexan-3-ylmethanol from cyclopentene precursors.
Troubleshooting Guides & FAQs
Section 1: Cyclopropanation (The Simmons-Smith Approach)
Q: Why is my Simmons-Smith cyclopropanation of cyclopent-3-en-1-ol derivatives yielding poor diastereoselectivity (endo vs. exo) at scale?
The Causality: Poor diastereoselectivity usually stems from the disruption of the zinc-alkoxide transition state. In a classical Simmons-Smith reaction, a free hydroxyl group directs the delivery of the zinc carbenoid to the syn face of the alkene, ensuring stereospecificity. However, if you are scaling up using a protected ether (e.g., benzyl or TBS) or an ester, this directing effect is significantly attenuated. Furthermore, at scale, inadequate mixing or rapid exothermic reagent addition causes localized heating, which degrades the carbenoid and collapses stereocontrol.
Self-Validating Solution: Utilize a free hydroxyl directing group if your route allows. If you must use an ester, lower the reaction temperature to -20 °C to favor the thermodynamically more stable exo isomer. Monitor the homogeneity of the reaction; precipitation is a built-in visual alarm for moisture ingress.
Preparation : In an oven-dried, nitrogen-purged 5 L jacketed reactor, dissolve cyclopent-3-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes).
Cooling : Cool the reactor to 0 °C using a cryostat.
Reagent Addition : Add diethylzinc (1.0 M in hexanes, 2.0 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C. Causality: Slow addition prevents the thermal decomposition of the highly reactive zinc species.
Carbenoid Formation : Add diiodomethane (2.2 eq) dropwise over 2 hours. Self-Validation: The solution must remain homogeneous. A sudden white precipitation indicates zinc oxide formation (moisture contamination), meaning the carbenoid is dead.
Quench : Carefully quench with saturated aqueous
NH4Cl
(highly exothermic) and extract with DCM.
Q: I am using a transition-metal catalyzed diazoacetate for intramolecular cyclopropanation. I'm seeing significant dimerization and low yield. How can I scale this safely?
The Causality: Dimerization of diazo compounds (forming fumarates or maleates) is a classic kinetic problem. It occurs when the rate of diazo decomposition by the catalyst (e.g.,
Rh2(OAc)4
or Cu-based catalysts) is slower than the rate of unreacted diazo compound encountering the newly formed metal-carbene intermediate[1]. At scale, this is exacerbated by localized high concentrations of the diazo species.
Self-Validating Solution: Implement a continuous flow or highly controlled syringe-pump addition of the diazo compound into a highly dilute catalyst solution. If diazo handling violates your facility's safety protocols, consider alternative routes like the Johnson-Corey-Chaykovsky cyclopropanation, which has been successfully applied to bicyclo[3.1.0]hexane scaffolds[2].
Catalyst Solution : Dissolve
Rh2(OAc)4
(0.5 mol%) in anhydrous DCM (20 volumes) in a jacketed reactor and heat to a gentle reflux (40 °C).
Diazo Addition : Dissolve the diazo precursor in DCM (5 volumes) and add it via a dosing pump over 10-12 hours to the refluxing catalyst solution. Causality: Extreme dilution ensures the steady-state concentration of the diazo compound is near zero, completely suppressing bimolecular dimerization.
Monitoring : Self-Validation: Track the disappearance of the diazo IR stretching band (~2100
cm−1
) in real-time using an in-situ ReactIR probe. If the band accumulates, stop the addition immediately—your catalyst has poisoned.
Section 3: Reduction to the Methanol Intermediate
Q: When reducing bicyclo[3.1.0]hexane-3-carboxylic acid or its ester to the methanol, I get incomplete conversion or ring-opening. What is the optimal scalable reduction protocol?
The Causality: The bicyclo[3.1.0]hexane ring is highly strained. Aggressive heating with strong Lewis acidic reducing agents (like unmoderated Borane-THF) can trigger a cyclopropylcarbinyl-type ring opening[3]. Conversely, mild agents like
NaBH4
alone will not reduce an ester or acid.
Self-Validating Solution: Use carefully controlled
LiAlH4
with a strict Fieser workup. The Fieser workup is mandatory at scale to prevent emulsion formation and product entrapment in gelatinous aluminum salts.
Step-by-Step Protocol:
LiAlH4
Reduction with Fieser Workup
Suspension : Suspend
LiAlH4
(1.2 eq) in anhydrous THF (5 volumes) at 0 °C.
Ester Addition : Add the bicyclo[3.1.0]hexane-3-carboxylate ester (1.0 eq) in THF (2 volumes) dropwise.
Reaction : Warm to room temperature and stir for 2 hours.
Fieser Quench : For every
x
grams of
LiAlH4
used, add
x
mL of water, followed by
x
mL of 15% aqueous NaOH, and finally
3x
mL of water. Causality: This exact stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid (
NaAlO2
). Self-Validation: If the salts are gelatinous, the water ratio is incorrect.
Filtration : Filter through a pad of Celite and concentrate the filtrate to yield the target bicyclo[3.1.0]hexan-3-ylmethanol.
Quantitative Data: Comparison of Cyclopropanation Strategies
When designing your scalable route, consult this matrix to balance yield, stereocontrol, and process safety.
Method
Reagents
Typical Yield
Diastereoselectivity (endo:exo)
Scalability & Safety Profile
Simmons-Smith (Directed)
Et2Zn
,
CH2I2
75-85%
>95:5 (with -OH group)
Moderate.Et2Zn
is pyrophoric; requires strict anhydrous conditions.
Simmons-Smith (Furukawa)
Et2Zn
,
ClCH2I
80-90%
~50:50 (without directing group)
Moderate. Slightly more reactive, better for sterically hindered alkenes.
Transition-Metal Diazo
Rh2(OAc)4
, Diazoacetate
60-80%
Substrate dependent
High. Requires specialized dosing equipment to mitigate explosion risk.
Corey-Chaykovsky
Me3S(O)I
, NaH
65-75%
>90:10 (trans-selective)
High. Avoids diazo hazards, but requires strong base and DMSO handling.
References
Title: Enantioselective syntheses of bicyclo[3.1.
Title: Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase
Source: Semantic Scholar
URL
Title: The Chemistry of Cyclopropanols | Chemical Reviews
Source: ACS Publications
URL
Title: Cyclopropanation of Alkenes
Source: Master Organic Chemistry
URL
Conformational Restriction in Drug Design: A Comparative NMR Analysis of Bicyclo[3.1.0]hexan-3-ylmethanol vs. Monocyclic Scaffolds
Introduction: The Strategic Value of the Bicyclo[3.1.0]hexane Scaffold In modern medicinal chemistry, the [1] is a highly privileged, conformationally restricted bioisostere. By replacing flexible monocyclic rings (such...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Bicyclo[3.1.0]hexane Scaffold
In modern medicinal chemistry, the [1] is a highly privileged, conformationally restricted bioisostere. By replacing flexible monocyclic rings (such as cyclopentyl or cyclohexyl groups) with a bicyclo[3.1.0]hexane core, drug developers can lock molecules into specific "North" or "South" pseudorotational conformations. This strategy has proven highly effective in rescuing or enhancing the biological activity of [2] and improving metabolic stability.
However, the introduction of a fused cyclopropane ring fundamentally alters the electronic environment of the molecule. Validating the structural integrity and stereochemistry (e.g., exo vs. endo orientation of the hydroxymethyl group) of Bicyclo[3.1.0]hexan-3-ylmethanol requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares its
1
H and
13
C NMR spectral performance against its flexible alternative, Cyclopentylmethanol, and provides a self-validating experimental protocol for stereochemical elucidation.
Causality in NMR Spectral Shifts: The Cyclopropane Effect
The diagnostic differences in the NMR spectra of Bicyclo[3.1.0]hexan-3-ylmethanol compared to Cyclopentylmethanol are driven by the zero-point-average structure and [3] of the cyclopropane ring.
Diamagnetic Shielding: The C-C bonds of the cyclopropane ring possess significant
π
-character. When placed in a magnetic field, the induced circulation of these electrons creates a local magnetic field that strongly shields the protons positioned directly above or below the ring plane. Consequently, the C6 methylene protons resonate anomalously upfield (0.10 – 0.50 ppm), serving as a definitive marker for the bicyclic system.
Ring Strain and s-Character: The high s-character of the cyclopropane C-H bonds shifts the
13
C signals of the C1, C5, and C6 carbons significantly upfield compared to standard aliphatic carbons.
Comparative NMR Spectral Data
The following tables summarize the quantitative
1
H and
13
C NMR data, highlighting the performance of Bicyclo[3.1.0]hexan-3-ylmethanol (exo-isomer) as a distinct structural entity compared to Cyclopentylmethanol.
To ensure absolute trustworthiness in structural assignments, researchers must employ a self-validating system where 1D data is corroborated by 2D correlation experiments.
Step 1: Sample Preparation & Baseline Calibration
Procedure: Dissolve 15–20 mg of the purified Bicyclo[3.1.0]hexan-3-ylmethanol in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: Because the cyclopropane protons (C6) resonate extremely close to 0 ppm, an exact 0.00 ppm baseline calibration via TMS is non-negotiable to prevent misassignment of these highly shielded signals as baseline noise or impurities.
Step 2: 1D
1
H and
13
C Acquisition
Procedure: Acquire the
1
H NMR spectrum at 400 MHz (or higher) with a minimum of 16 scans. Acquire the
13
C NMR spectrum at 100 MHz with WALTZ-16 proton decoupling for at least 512 scans.
Causality: A high-field magnet (≥400 MHz) is required to resolve the complex multiplet splitting caused by the rigid, diastereotopic C2 and C4 methylene protons coupling with the C3 methine proton.
Step 3: 2D HSQC and HMBC Correlation
Procedure: Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Causality: This step self-validates the 1D assignment. The HSQC spectrum will definitively prove that the highly shielded
1
H signals (~0.10–0.50 ppm) are directly attached to the highly shielded
13
C signal (~12.5 ppm), confirming the presence of the intact cyclopropane CH
2
group rather than a silicon-based impurity.
Step 4: Stereochemical Elucidation via NOESY
Procedure: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300–500 ms.
Causality: To differentiate the exo and endo isomers of the hydroxymethyl group at C3, one must measure through-space spatial proximity. In the exo-isomer, the C3 proton points endo (towards the cyclopropane ring), yielding a strong nOe cross-peak with the endo-proton of the C6 methylene group. The absence of this specific cross-peak strongly indicates the endo-isomer.
Workflow Visualization
The logical progression of this self-validating protocol is mapped below.
Workflow for NMR-based structural and stereochemical elucidation of bicyclic scaffolds.
References
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI.[Link]
North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. ChemMedChem.[Link]
The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy. Journal of the American Chemical Society.[Link]
Comparative
A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation Patterns of Bicyclo[3.1.0]hexan-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals Introduction to Bicyclo[3.1.0]hexan-3-ylmethanol and its Analytical Significance Bicyclo[3.1.0]hexane derivatives are prevalent structural motifs in natural...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bicyclo[3.1.0]hexan-3-ylmethanol and its Analytical Significance
Bicyclo[3.1.0]hexane derivatives are prevalent structural motifs in natural products and pharmaceutical compounds, valued for their unique conformational constraints and biological activities.[1][2] Bicyclo[3.1.0]hexan-3-ylmethanol, a primary alcohol derivative of this scaffold, presents an interesting case for mass spectrometric analysis. Its fragmentation behavior is dictated by the interplay between the primary alcohol functional group and the strained bicyclic ring system. Understanding its mass spectral characteristics is crucial for its unambiguous identification in complex matrices and for differentiating it from its isomers.
This guide will focus primarily on fragmentation under Electron Ionization (EI), a common technique for the analysis of small, volatile molecules, and will draw comparisons with other cyclic and acyclic alcohols to highlight the unique structural information that can be gleaned from the mass spectrum of Bicyclo[3.1.0]hexan-3-ylmethanol.
Predicted Fragmentation Pathways of Bicyclo[3.1.0]hexan-3-ylmethanol
The fragmentation of Bicyclo[3.1.0]hexan-3-ylmethanol under EI is expected to be governed by established principles for alcohols, including alpha-cleavage and dehydration, with additional pathways influenced by the strained bicyclic core.[3][4][5]
The Molecular Ion (M+)
As a primary alcohol, Bicyclo[3.1.0]hexan-3-ylmethanol (m/z 112) is expected to exhibit a weak or potentially absent molecular ion peak.[3][6][7] This is a common characteristic of alcohols, as the initial radical cation is energetically unstable and readily undergoes fragmentation.[8]
Alpha-Cleavage: A Dominant Pathway for Primary Alcohols
The most characteristic fragmentation pathway for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen-bearing carbon (α-cleavage).[4][5] This process leads to the formation of a resonance-stabilized oxonium ion. For Bicyclo[3.1.0]hexan-3-ylmethanol, this would result in the loss of the bicyclo[3.1.0]hexan-3-yl radical and the formation of a prominent peak at m/z 31 ([CH₂OH]⁺).[9][10] The high relative abundance of this ion is a strong diagnostic indicator for a primary alcohol moiety.
Dehydration: The Loss of Water
Another common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at [M-18]⁺ .[4][5][9] For Bicyclo[3.1.0]hexan-3-ylmethanol, this would correspond to a peak at m/z 94 . The resulting radical cation can then undergo further fragmentation.
Ring Cleavage and Rearrangements: The Influence of the Bicyclic System
The strained bicyclo[3.1.0]hexane system is expected to significantly influence the fragmentation pattern, leading to a series of complex ring cleavages and rearrangements.[9][11] These processes can result in a cascade of fragment ions, providing a unique fingerprint for the bicyclic structure. Key predicted fragmentation steps include:
Loss of Ethylene ([M-28]⁺): Following dehydration, the resulting ion at m/z 94 could lose ethylene to form a fragment at m/z 66 . This is a common fragmentation for cyclic systems.[11]
Complex Ring Fission: The bicyclic ring itself can undergo various cleavages. For instance, cleavage of the cyclopropane ring followed by further fragmentation of the five-membered ring could lead to a variety of smaller hydrocarbon fragments. A peak at m/z 57 is often observed in cyclic alcohols and is attributed to a complex ring cleavage.[9][10]
The following diagram illustrates the predicted major fragmentation pathways for Bicyclo[3.1.0]hexan-3-ylmethanol.
Caption: Predicted major fragmentation pathways for Bicyclo[3.1.0]hexan-3-ylmethanol under EI.
Comparative Analysis with Alternative Structures
To highlight the unique fragmentation patterns of Bicyclo[3.1.0]hexan-3-ylmethanol, it is instructive to compare its predicted mass spectrum with those of other alcohols.
Comparison with an Acyclic Isomer: 1-Heptanol
1-Heptanol, a straight-chain primary alcohol with the same molecular weight, will also exhibit a prominent peak at m/z 31 due to α-cleavage. However, its spectrum will be characterized by a series of hydrocarbon fragments separated by 14 Da (CH₂), which is typical for linear alkanes.[7] The complex ring cleavage fragments characteristic of the bicyclic system will be absent.
Comparison with a Monocyclic Isomer: Cyclohexylmethanol
Cyclohexylmethanol, another primary alcohol isomer, will also show a strong m/z 31 peak. The loss of water (m/z 94) will also be observed. However, the subsequent fragmentation of the m/z 94 ion will differ. Instead of the complex fragmentation of the bicyclo[3.1.0]hexane ring, cyclohexylmethanol will exhibit fragmentation patterns typical of a cyclohexane ring, such as the loss of ethylene to produce a peak at m/z 66. While some fragments may be isobaric, the relative intensities of the various ring cleavage products will differ, providing a basis for differentiation.
Comparison with a Secondary Bicyclic Isomer: Bicyclo[3.1.0]hexan-2-ol
A secondary alcohol isomer, such as Bicyclo[3.1.0]hexan-2-ol, would exhibit significantly different fragmentation. Alpha-cleavage would lead to the loss of a methyl radical (m/z 97) or a C₄H₇ radical (m/z 57), resulting in different prominent peaks compared to the primary alcohol. The characteristic m/z 31 peak would be of much lower intensity or absent.[9][10]
The following table summarizes the key predicted differences in the mass spectra of these compounds.
Compound
Molecular Weight
Key Fragment Ions (m/z) and Predicted Relative Intensity
Experimental Protocol for Mass Spectrometry Analysis
To obtain high-quality mass spectra for Bicyclo[3.1.0]hexan-3-ylmethanol and related compounds, the following experimental protocol is recommended.
Sample Preparation
Dissolution: Dissolve the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Dilution: For GC-MS analysis, further dilute the stock solution to a final concentration of 10-100 µg/mL.
GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
Oven Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: m/z 30-300.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
The following diagram outlines the general workflow for this analysis.
Caption: A generalized workflow for the GC-MS analysis of Bicyclo[3.1.0]hexan-3-ylmethanol.
Conclusion
The mass spectral fragmentation of Bicyclo[3.1.0]hexan-3-ylmethanol is predicted to be a rich source of structural information, characterized by a dominant α-cleavage peak at m/z 31, a significant dehydration peak at m/z 94, and a complex series of fragments arising from the cleavage of the bicyclic ring system. By comparing these predicted patterns with those of acyclic and monocyclic isomers, as well as a secondary alcohol isomer, clear points of differentiation emerge. This guide provides a foundational framework for the identification and structural elucidation of this and related bicyclic alcohols, empowering researchers to confidently interpret their mass spectral data.
References
Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Bicyclo[3.1.0]hexane, 1,5-dimethyl-. PubChem. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). Bicyclo[3.1.0]hexane, 6-isopropylidene-1-methyl-. Retrieved from [Link]
Kwart, H., & Blazer, T. A. (1970). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 35(8), 2726–2732.
Turecek, F. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
Junker, A., et al. (2022). Development of Bicyclo[3.1.
Semantic Scholar. (2022, March 31). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Retrieved from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
Bryant, P. J., et al. (1966). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, 31(10), 3120–3124.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Vékey, K., et al. (2019).
ResearchGate. (n.d.). Carbene Fragmentation in the Bicyclo[3.1.0]hexyl System: Disconnecting the Trishomocyclopropenyl Cation. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrum of 6-Oxa-bicyclo[3.1.0]hexan3-one with Retention Time (RT)= 3.939. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
National Center for Biotechnology Information. (2023, April 17). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PMC. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]-. NIST Chemistry WebBook. Retrieved from [Link]
University of California, Davis. (n.d.). Mass Spectrometry. Retrieved from [Link]
A Comparative Guide to the X-ray Crystal Structure Determination of Bicyclo[3.1.0]hexan-3-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals The bicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, serving as a conformationally restricted isostere...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, serving as a conformationally restricted isostere for cyclohexane. This rigidity can lead to enhanced binding affinity and selectivity for protein targets. This guide will compare the structure determination process for two distinct derivatives: the foundational diastereomeric pair, exo- and endo-bicyclo[3.1.0]hexan-3-ylmethanol, and a more complex, substituted nucleoside analogue, providing a comprehensive overview for researchers working with this important chemical scaffold.
The Strategic Importance of Structural Elucidation
The precise arrangement of atoms in a molecule, its stereochemistry, and its conformational preferences are critical determinants of its interaction with biological macromolecules. For bicyclo[3.1.0]hexan-3-ylmethanol derivatives, the orientation of the hydroxymethyl group (exo or endo) and the puckering of the bicyclic system significantly influence their pharmacological profiles. X-ray crystallography stands as the definitive method for unambiguously determining these structural features, providing a high-resolution map of the molecule's three-dimensional architecture.
Comparative Workflow: From Synthesis to Structure
This guide will dissect and compare the experimental journey for two representative examples:
Derivative A (Simple Diastereomers): exo- and endo-Bicyclo[3.1.0]hexan-3-ylmethanol. These parent alcohols provide a fundamental understanding of the core scaffold.
Derivative B (Complex Nucleoside Analogue): A representative bicyclo[3.1.0]hexane-based nucleoside, inspired by structures reported in recent medicinal chemistry literature.[1][2] This exemplifies the application of this scaffold in more elaborate drug candidates.
The overall workflow, from chemical synthesis to the final refined crystal structure, is outlined below. Each stage presents distinct challenges and requires careful consideration of methodology, which will be compared for our two derivatives.
Caption: A generalized workflow for the determination of small molecule crystal structures.
Part 1: Synthesis of Bicyclo[3.1.0]hexan-3-ylmethanol Derivatives
The journey to a crystal structure begins with the synthesis of the target compound. The chosen synthetic route must not only be efficient but also yield a product of high purity, a prerequisite for successful crystallization.
Synthesis of Derivative A: exo- and endo-Bicyclo[3.1.0]hexan-3-ylmethanol
A common and effective route to the parent alcohols involves a two-step process starting from the corresponding ketone, bicyclo[3.1.0]hexan-3-one.
Experimental Protocol: Synthesis of Bicyclo[3.1.0]hexan-3-one
A scalable synthesis for a related bicyclic ketone has been reported, which can be adapted for this precursor.[3] A key strategy often involves an intramolecular cyclopropanation reaction.
Experimental Protocol: Stereoselective Reduction to exo- and endo-Alcohols
The reduction of bicyclo[3.1.0]hexan-3-one yields a mixture of the exo and endo diastereomers. The stereochemical outcome is highly dependent on the choice of reducing agent, a direct consequence of the steric hindrance posed by the bicyclic ring system.
Method 1: Sodium Borohydride (NaBH₄) Reduction. This is a common and mild reducing agent. The hydride attack typically occurs from the less hindered face of the ketone, leading to a preferential formation of one diastereomer.
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction. A more powerful reducing agent, LiAlH₄ can sometimes lead to different diastereomeric ratios compared to NaBH₄ due to its different coordination properties and steric bulk.
The resulting diastereomers can then be separated by column chromatography.
Synthesis of Derivative B: A Complex Nucleoside Analogue
The synthesis of more complex derivatives, such as nucleoside analogues, involves multi-step sequences. These often start from chiral precursors and employ coupling reactions, such as the Mitsunobu reaction, to attach the bicyclo[3.1.0]hexane moiety to a heterocyclic base.[1][2] The synthesis of these more elaborate molecules underscores the importance of robust and well-characterized starting materials.
Part 2: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The process involves slowly inducing a supersaturated solution of the purified compound to form a highly ordered crystalline lattice.
Crystallization of Derivative A: exo- and endo-Bicyclo[3.1.0]hexan-3-ylmethanol
For simple, relatively non-polar molecules like the parent alcohols, several common crystallization techniques can be employed. The choice of solvent is critical and is often determined empirically.
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to crystal formation.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.
For diastereomers, fractional crystallization can sometimes be used for separation if there is a significant difference in the solubility of their crystalline forms.
Crystallization of Derivative B: A Complex Nucleoside Analogue
More complex molecules with multiple functional groups and greater polarity, such as nucleoside analogues, may require a broader screening of crystallization conditions. Their ability to form hydrogen bonds can be both an advantage and a challenge.
High-Throughput Screening: Commercially available screens that offer a wide range of solvents, pH values, and precipitants are often used to identify initial crystallization "hits."
Co-crystallization: The addition of a second molecule (a "co-former") that can form specific interactions, such as hydrogen bonds, with the target molecule can sometimes promote crystallization.
Part 3: X-ray Diffraction and Data Analysis: A Comparative Perspective
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The fundamental principles are the same for all small molecules, but the quality of the data and the complexity of the analysis can vary.
Caption: Key stages in X-ray data collection, processing, and structure determination.
Data Collection
Modern single-crystal X-ray diffractometers automate the process of data collection. The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. For both simple and complex derivatives, the goal is to collect a complete and redundant dataset.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem" is then solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods. This initial model is then refined against the experimental data using least-squares methods.
For Derivative A: The structure solution is generally straightforward. The positions of the carbon and oxygen atoms are readily identified. The key point of interest is the unambiguous assignment of the exo or endo stereochemistry.
For Derivative B: The presence of a larger number of atoms and potentially more complex packing arrangements can make the initial model building and refinement more involved. The absolute configuration of chiral centers can often be determined from the diffraction data if a heavy atom is present or if the data quality is sufficiently high.
Comparative Analysis of Crystallographic Data
The final output of a crystal structure determination is a set of atomic coordinates and other parameters that describe the crystal lattice and the molecule's geometry. A comparison of these parameters for our two types of derivatives reveals key insights.
Parameter
Derivative A (Typical)
Derivative B (Example)
Significance
Crystal System
Monoclinic or Orthorhombic
Varies (e.g., Triclinic)
Describes the basic symmetry of the crystal lattice.
Space Group
e.g., P2₁/c
e.g., P-1
Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å)
a, b, c, β
a, b, c, α, β, γ
Defines the size and shape of the repeating unit of the crystal.
Resolution (Å)
~0.8
~0.7-1.0
A measure of the level of detail in the electron density map. Lower values are better.
R-factor (R₁)
< 0.05
< 0.06
A measure of the agreement between the crystallographic model and the experimental data. Lower values indicate a better fit.
Key Torsion Angles (°)
Defines the conformation of the bicyclic ring and the orientation of the hydroxymethyl group.
Defines the conformation of the bicyclic system and the glycosidic bond orientation.
Crucial for understanding the molecule's shape and potential interactions.
Conclusion
The X-ray crystal structure determination of Bicyclo[3.1.0]hexan-3-ylmethanol derivatives is a powerful tool for elucidating the precise three-dimensional architecture of these medicinally important molecules. While the fundamental principles of the technique remain the same, the complexity of the target molecule influences the synthetic strategy, the approach to crystallization, and the nuances of the structural analysis. For simple diastereomers, the focus is often on unambiguously determining the relative stereochemistry. For more complex analogues, crystallography provides a wealth of information on overall conformation, intramolecular interactions, and absolute stereochemistry, all of which are critical for structure-activity relationship studies and rational drug design.
References
Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. VeriXiv. [Link]
Lemmerhirt, J. P., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]
Scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. [Link]
Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. The Journal of Organic Chemistry. [Link]
Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters. [Link]
Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]
Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Organic Letters. [Link]
Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
cis-Bicyclo[3.1.0]hexane information from PubChem. [Link]
Direct Crystallization of Enantiomers and Dissociable Diastereomers. ResearchGate. [Link]
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. ResearchGate. [Link]
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters. [Link]
cis-Bicyclo[3.1.0]hexan-3-ol information from PubChem. [Link]
Bicyclo(3.1.0)hexane information from PubChem. [Link]
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
Cis-bicyclo[3.1.0]hexan-3-ol information from PubChemLite. [Link]
Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)- information from NIST WebBook. [Link]
Diastereomeric Crystallization information from ChiroSolve. [Link]
Bicyclo[3.1.0]hexane information from NIST WebBook. [Link]
Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, (1α,3α,5α)- information from NIST WebBook. [Link]
In Vitro Assay Results for Bicyclo[3.1.0]hexan-3-ylmethanol-Derived Compounds: A Comparative Performance Guide
As drug discovery pivots toward highly selective, conformationally restricted molecules, Bicyclo[3.1.0]hexan-3-ylmethanol and its derivatives (such as 3-aza and 6-oxa variants) have emerged as critical scaffolds. By mimi...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward highly selective, conformationally restricted molecules, Bicyclo[3.1.0]hexan-3-ylmethanol and its derivatives (such as 3-aza and 6-oxa variants) have emerged as critical scaffolds. By mimicking the specific pseudo-sugar puckers of natural nucleosides or locking pharmacophores into rigid topologies, these compounds drastically reduce the entropic penalty of receptor binding.
This guide objectively compares the in vitro performance of bicyclo[3.1.0]hexane-derived compounds against standard flexible alternatives across two major therapeutic axes: Adenosine A3 Receptor Agonists (oncology/inflammation) and Orexin Receptor Antagonists (neurology/sleep disorders).
Mechanistic Rationale: The Power of the Conformational Lock
To understand the superior in vitro data of these compounds, we must first examine the causality behind their structural design. Standard nucleosides and flexible ligands exist in a dynamic equilibrium, rapidly interconverting between different geometries (e.g., North and South envelope conformations). When a flexible molecule binds to an orthosteric site, it must "freeze" into a single bioactive conformation, incurring a massive thermodynamic (entropic) penalty.
By replacing a flexible furanose ring with a bicyclo[3.1.0]hexane scaffold (often referred to as an (N)-methanocarba substitution), chemists fuse a cyclopropane ring to a cyclopentane ring. This physically locks the molecule into the "Northern" (N) pucker [1]. Because the molecule is pre-organized into the exact geometry required by the target receptor, the entropic penalty is bypassed, driving up both binding affinity (
Ki
) and subtype selectivity.
Logical flow of conformational restriction using the bicyclo[3.1.0]hexane scaffold.
The Adenosine A3 receptor (A3AR) is highly overexpressed in inflammatory and cancer cells, making it a prime therapeutic target. However, achieving selectivity over A1 and A2A receptors is notoriously difficult with standard ribose-based nucleosides [1].
Quantitative Data Comparison
The table below compares a standard flexible A3AR agonist against newly synthesized bicyclo[3.1.0]hexane-based derivatives [1]. The data clearly demonstrates that the rigid scaffold not only maintains nanomolar affinity but drastically improves selectivity profiles by preventing the molecule from adopting the conformations required to bind off-target A1/A2A receptors.
Compound Class
Scaffold Type
A1 (
Ki
, nM)
A2A (
Ki
, nM)
A3 (
Ki
, nM)
Selectivity (A1/A3)
Standard Agonist
Flexible Ribose
~350
~150
~1.1
~318
Derivative 36
Bicyclo[3.1.0]hexane
5,760
1,920
960
6.0
Derivative 30
Bicyclo[3.1.0]hexane
>10,000
>10,000
380
>26.3
Data synthesized from radioligand binding studies evaluating P1 receptor affinities [1].
To generate the
Ki
data above, a highly controlled radioligand displacement assay is utilized.
Step-by-Step Methodology:
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human A1, A2A, or A3 receptors. Homogenize and centrifuge to isolate the membrane fraction.
Tracer Incubation: Incubate 15–20 µg of membrane protein with a constant concentration of a radiolabeled tracer (e.g.,
[125I]
AB-MECA for A3AR) in a Tris-HCl assay buffer (pH 7.4).
Compound Titration: Add the bicyclo[3.1.0]hexane derivative in a 10-point concentration-response curve (ranging from
10−11
to
10−5
M).
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand. Measure bound radioactivity using a gamma counter.
Expertise & Trustworthiness (Self-Validation Mechanism):
This protocol is a self-validating system. Nonspecific binding (NSB) is defined in every plate using a 1,000-fold excess of an unlabeled competitor (e.g., NECA). A strict assay acceptance criterion requires the specific binding window (Total Binding minus NSB) to exceed 80% of total binding. This ensures the calculated
Ki
values (derived via the Cheng-Prusoff equation) are driven exclusively by orthosteric target engagement rather than assay noise or lipophilic membrane partitioning.
Beyond nucleoside mimetics, the 3-aza-bicyclo[3.1.0]hexane derivative class has shown exceptional promise as non-peptide antagonists for human orexin receptors (OX1 and OX2), which regulate sleep and wakefulness [2].
Quantitative Data Comparison
Compared to early-generation linear or highly flexible dual orexin receptor antagonists (DORAs), the 3-aza-bicyclo[3.1.0]hexane scaffold provides a rigid, compact core that fits perfectly into the deep transmembrane binding pocket of the orexin GPCRs [2].
Compound Class
Scaffold Type
OX1 (
IC50
, nM)
OX2 (
IC50
, nM)
Target Indication
Early DORAs
Flexible / Linear
150 - 300
100 - 250
Insomnia
Formula (I) Deriv.
3-aza-bicyclo[3.1.0]hexane
< 50
< 50
Narcolepsy / Sleep Disorders
Data reflects intracellular calcium measurement thresholds for potent orexin antagonism [2].
Because orexin receptors are Gq-coupled GPCRs, antagonism is best measured functionally by monitoring the blockade of intracellular calcium release upon agonist stimulation [2].
Step-by-Step Methodology:
Cell Seeding: Plate CHO cells expressing human OX1 or OX2 receptors in 384-well black, clear-bottom microplates at a density of 10,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove culture medium and add 20 µL of assay buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM alongside probenecid (to prevent dye efflux). Incubate for 1 hour.
Antagonist Pre-incubation: Inject the 3-aza-bicyclo[3.1.0]hexane test compounds at varying concentrations and incubate for 15 minutes to allow receptor binding.
Agonist Stimulation: Inject a challenge dose of Orexin-A or Orexin-B (
EC80
concentration) to stimulate the receptors.
Kinetic Readout: Immediately measure the transient peak in fluorescence (λex = 488 nm, λem = 540 nm) using a Fluorometric Imaging Plate Reader (FLIPR).
Step-by-step workflow for the in vitro FLIPR calcium assay evaluating receptor antagonists.
Expertise & Trustworthiness (Self-Validation Mechanism):
The FLIPR protocol relies on a dual-read validation system. A baseline fluorescence read is captured prior to agonist injection to ensure the test compound itself does not exhibit off-target agonistic activity (calcium spiking). Furthermore, a reference antagonist (e.g., Suvorexant) is run in parallel to calculate the Z'-factor. Only assay plates yielding a Z' > 0.5 are accepted, mathematically validating the dynamic range and ensuring the
IC50
calculations are robust and reproducible.
Conclusion
The integration of the Bicyclo[3.1.0]hexan-3-ylmethanol architecture into small molecule drug design is not merely a structural novelty; it is a calculated thermodynamic strategy. By enforcing a strict conformational lock, these derivatives consistently outperform flexible alternatives in in vitro assays, delivering superior target affinity, minimizing off-target binding, and providing highly reliable dose-response curves in both radioligand and functional cellular assays [1][2][3].
References
Lemmerhirt, J.P., et al. "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships." Molecules, 2022.[Link]
"3-aza-bicyclo[3.1.0]hexane derivatives.
Validation
In vivo efficacy studies of drug candidates containing the bicyclo[3.1.0]hexane moiety
A Comparative Guide to Drug Candidates in Oncology, Neuroscience, and Infectious Disease The bicyclo[3.1.0]hexane ring system, a conformationally constrained isostere of cyclohexane, has emerged as a privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Drug Candidates in Oncology, Neuroscience, and Infectious Disease
The bicyclo[3.1.0]hexane ring system, a conformationally constrained isostere of cyclohexane, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure can offer significant advantages, including enhanced binding affinity to target proteins, improved metabolic stability, and favorable selectivity profiles, ultimately translating to potent in vivo efficacy. This guide provides a comparative analysis of preclinical drug candidates containing the bicyclo[3.1.0]hexane moiety, with a focus on their in vivo performance in established animal models of disease. We will delve into the experimental design, key efficacy data, and mechanistic underpinnings of compounds targeting estrogen-positive breast cancer, major depressive disorder, and HIV infection.
SAR439859 (Amcenestrant): A Selective Estrogen Receptor Degrader for ER+ Breast Cancer
SAR439859, also known as Amcenestrant, is an orally bioavailable selective estrogen receptor degrader (SERD) that was developed for the treatment of estrogen receptor-positive (ER+) breast cancer. Its bicyclo[3.1.0]hexane core contributes to its potent antagonist and degradation activities against both wild-type and mutant estrogen receptors.
Mechanism of Action
SAR439859 competitively binds to the estrogen receptor (ERα), inducing a conformational change that leads to the degradation of the receptor protein. This dual mechanism of antagonism and degradation effectively shuts down ER signaling, a key driver of proliferation in ER+ breast cancers. This action has been shown to be effective against both wild-type ERα and clinically relevant mutants, such as Y537S, which can confer resistance to standard endocrine therapies.[1][2]
Figure 1: Mechanism of Action of SAR439859.
In Vivo Efficacy Studies
The in vivo antitumor activity of SAR439859 has been demonstrated in several mouse xenograft models of ER+ breast cancer.[1][3][4]
Tumor Implantation: Subcutaneous implantation of ER+ breast cancer cells (e.g., MCF7 with wild-type or Y537S mutant ESR1) or patient-derived xenograft (PDX) fragments (e.g., HCI013, which harbors a Y537S mutation and is tamoxifen-resistant).[1][3]
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. SAR439859 is administered orally, typically on a twice-daily (BID) schedule.
Efficacy Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The primary endpoint is tumor growth inhibition or regression compared to the vehicle-treated group.
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of ERα protein to confirm target engagement and degradation.[3]
Despite promising preclinical and early clinical data[7], the global clinical development program for amcenestrant was discontinued following a prespecified interim analysis of the Phase 3 AMEERA-5 trial, which concluded that the combination with palbociclib would not meet the primary endpoint.[8]
Bicyclo[3.1.0]hexane mGlu2/3 Receptor Antagonist (Compound 18): A Novel Approach for Depression
Researchers at Eli Lilly and Company have explored bicyclo[3.1.0]hexane-based glutamic acid analogs as antagonists of metabotropic glutamate 2 and 3 (mGlu2/3) receptors for the treatment of major depressive disorder. Compound 18 from their series emerged as a potent and efficacious tool compound for in vivo studies.[2][9][10]
Mechanism of Action
Negative modulation of mGlu2/3 receptors is believed to exert antidepressant effects by increasing glutamate transmission in key brain regions, such as the prefrontal cortex. By blocking the inhibitory function of these presynaptic autoreceptors, mGlu2/3 antagonists can enhance the release of glutamate, a mechanism distinct from traditional monoaminergic antidepressants.
Figure 3: Therapeutic applications of bicyclo[3.1.0]hexane-containing drug candidates.
In Oncology , SAR439859 demonstrated that the bicyclo[3.1.0]hexane moiety can be incorporated into molecules that induce potent tumor regression in robust preclinical models, including those with acquired resistance. While its clinical development was halted, the preclinical success underscores the potential of this scaffold in designing next-generation targeted therapies.
In Neuroscience , the opposing effects of an mGlu2/3 antagonist (Compound 18) and agonist (Eglumegad) highlight the fine-tuning of pharmacology achievable with this rigid core. The antidepressant-like and anxiolytic effects observed in vivo validate the modulation of the glutamatergic system as a therapeutic strategy for psychiatric disorders.
In Infectious Disease , the inclusion of the bicyclo[3.1.0]hexane motif in complex biologics like GSK3732394, while not a direct small molecule application, speaks to the structural inspiration medicinal chemists draw from such motifs to achieve desired therapeutic outcomes, in this case, potent and sustained viral suppression.
References
Shomali, M., Sun, F., Basret, L., et al. (2021). SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. Molecular Cancer Therapeutics, 20(2), 250-262. [Link]
El-Ahmad, Y., Shomali, M., Sun, F., et al. (2021). SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. Molecular Cancer Therapeutics. [Link]
Kadow, J. F., D'Andrea, S., Bar-On, Y., et al. (2019). GSK3732394: a Multi-specific Inhibitor of HIV Entry. Journal of Virology, 93(23), e01235-19. [Link]
Dressman, B. A., Tromiczak, E. G., Chappell, M. D., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5663-5668. [Link]
Shomali, M., Sun, F., Besret, L., et al. (2021). Preclinical and clinical activity of SAR439859, Amcenestrant, a next generation SERD. Cancer Research, 81(13_Supplement), 739-739. [Link]
Shomali, M., Sun, F., Besret, L., et al. (2021). Preclinical and clinical activity of SAR439859, Amcenestrant, a next generation SERD. Cancer Research. [Link]
Schkeryantz, J. M., Reel, J. K., Threlkeld, P. G., et al. (2006). The mGlu2/3 receptor agonist, LY354740, reduces panic anxiety induced by CO2 challenge in patients diagnosed with panic disorder. Journal of Psychopharmacology. [Link]
Kadow, J. F., D'Andrea, S., Bar-On, Y., et al. (2019). GSK3732394: a Multi-specific Inhibitor of HIV Entry. Journal of Virology. [Link]
Dressman, B. A., Tromiczak, E. G., Chappell, M. D., et al. (2016). Novel Bicyclo[3.1.0]hexane Analogs as Antagonists of Metabotropic Glutamate 2/3 Receptors for the Treatment of Depression. Bioorganic & Medicinal Chemistry Letters. [Link]
Dressman, B. A., Tromiczak, E. G., Chappell, M. D., et al. (2016). Novel Bicyclo[3.1.0]hexane Analogs as Antagonists of Metabotropic Glutamate 2/3 Receptors for the Treatment of Depression. Bioorganic & Medicinal Chemistry Letters. [Link]
Helton, D. R., Tizzano, J. P., Monn, J. A., et al. (1998). LY354740: a metabotropic glutamate receptor agonist which ameliorates symptoms of nicotine withdrawal in rats. Neuropharmacology, 37(12), 1599-1605. [Link]
Walker, A. G., Miller, E. H., De-Frias, M., et al. (2020). mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects. Molecular Psychiatry, 25(11), 2847-2862. [Link]
Linden, A. M., Greene, S. J., D'Souza, M. S., et al. (2004). Anxiolytic activity of the MGLU2/3 receptor agonist LY354740 on the elevated plus maze is associated with the suppression of stress-induced c-Fos in the hippocampus and increases in c-Fos induction in several other stress-sensitive brain regions. Neuropharmacology, 46(4), 485-496. [Link]
Krystal, J. H., Anand, A., Moghaddam, B., et al. (2006). An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats. Psychopharmacology, 188(4), 445-454. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). eglumegad. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Swanson, C. J., Bures, M., Johnson, M. P., et al. (2005). LY354740, an mGlu2/3 receptor agonist as a novel approach to treat anxiety/stress. Current Pharmaceutical Design, 11(23), 2959-2972. [Link]
Targeted Oncology. (2020). Amcenestrant Induces Antitumor Activity in Postmenopausal Women With Advanced ER+ Breast Cancer. Targeted Oncology. [Link]
National Cancer Institute. (n.d.). Amcenestrant (SAR439859) Plus Palbociclib as First Line Therapy for Patients With ER (+) HER2(-) Advanced Breast Cancer. National Cancer Institute. [Link]
Rorick-Kehn, L. M., Johnson, B. G., Burkey, J. L., et al. (2006). Improved Bioavailability of the mGlu2/3 Receptor Agonist LY354740 Using a Prodrug Strategy: In Vivo Pharmacology of LY544344. Journal of Pharmacology and Experimental Therapeutics, 316(2), 856-863. [Link]
Iwata, H., Masuda, N., Yamamoto, Y., et al. (2023). Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2). Investigational New Drugs, 41(2), 263-273. [Link]
National Cancer Institute. (n.d.). Phase 1/2 Study of Amcenestrant (SAR439859) Single Agent and in Combination With Other Anti-cancer Therapies in Postmenopausal Women With Estrogen Receptor Positive Advanced Breast Cancer. National Cancer Institute. [Link]
TrialSummaries.com. (n.d.). Amcenestrant (SAR439859) plus palbociclib as first line therapy for patients with ER (+) HER2(-) advanced breast cancer. TrialSummaries.com. [Link]
Helton, D. R., Tizzano, J. P., Monn, J. A., et al. (2003). LY354740, an mGlu2/3 Receptor Agonist as a Novel Approach to Treat Anxiety/Stress. CNS Drug Reviews, 9(3), 241-252. [Link]
Chandarlapaty, S., Linden, H. M., Campone, M., et al. (2021). Abstract P1-17-11: Updated data from AMEERA-1: Phase 1/2 study of amcenestrant (SAR439859), an oral selective estrogen receptor (ER) degrader (SERD), combined with palbociclib in postmenopausal women with ER+/HER2- advanced breast cancer. Cancer Research. [Link]
Schlumberger, C., Schäfer, D., Barberi, C., et al. (2009). Effects of a metabotropic glutamate receptor group II agonist LY354740 in animal models of positive schizophrenia symptoms and cognition. Behavioural Pharmacology, 20(2), 147-156. [Link]
Al-Harthi, L. (2022). Humanized Mouse Models for Preclinical Evaluation of HIV Cure Strategies. Viruses, 14(3), 595. [Link]
Denton, P. W., & Garcia, J. V. (2011). Humanized mouse models of HIV infection. AIDS reviews, 13(3), 135–148. [Link]
GSK. (n.d.). VH3810109 (N6LS) Reduces Viremia Across a Range of Doses in ART-Naive Adults Living With HIV. GSK. [Link]
Akkina, R., & Tummala, S. (2022). A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. Frontiers in Immunology, 13, 1039869. [Link]
Burke, B., Somasunderam, A., Basar, R., et al. (2022). Latency reversal plus natural killer cells diminish HIV reservoir in vivo. Nature Communications, 13(1), 1-15. [Link]
Al-Harthi, L. (2019). Use of Humanized Mouse Models for Studying HIV-1 Infection, Pathogenesis and Persistence. Scientific Archives, 2(1), 1-10. [Link]
Burke, B., Somasunderam, A., Basar, R., et al. (2022). Latency reversal plus natural killer cells diminish HIV reservoir in vivo. Nature Communications. [Link]
Glue, P., Neehoff, S. M., Medlicott, N. J., et al. (2019). The Effect of Acutely Administered Propofol on Forced Swim Test Outcomes in Mice. Innovations in Clinical Neuroscience, 16(1-2), 29–32. [Link]
Lu, C. L., Murakowski, D. K., Bournazos, S., et al. (2016). Enhanced clearance of HIV-1-infected cells by anti-HIV-1 broadly neutralizing antibodies in vivo. Science, 352(6288), 1001-1004. [Link]
Oncology Nursing News. (2021). Palbociclib Combo Effective in Frontline Treatment of ER+, HER2- Postmenopausal Metastatic Breast Cancer. Oncology Nursing News. [Link]
Advanced Computational Modeling of Bicyclo[3.1.0]hexan-3-ylmethanol: A DFT Functional Comparison Guide
Target Audience: Computational Chemists, Drug Development Professionals, and Synthetic Researchers. Executive Summary & The Mechanistic Challenge Bicyclo[3.1.0]hexane derivatives, particularly those bearing functional gr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Computational Chemists, Drug Development Professionals, and Synthetic Researchers.
Executive Summary & The Mechanistic Challenge
Bicyclo[3.1.0]hexane derivatives, particularly those bearing functional groups like 3-ylmethanol, are highly prized in pharmaceutical chemistry. They act as conformationally restricted "pseudosugar" scaffolds, locking molecules into specific "Northern" or "Southern" boat-like geometries required for biological activity in nucleoside analogs[1].
However, modeling the reactivity of bicyclo[3.1.0]hexan-3-ylmethanol —such as its acid-catalyzed ring-opening or cycloisomerization—presents a severe computational challenge. The molecule features a highly strained cyclopropane ring fused to a cyclopentane system, combined with a flexible hydroxymethyl group capable of non-covalent intramolecular hydrogen bonding. Traditional computational approaches often fail here because they either underestimate the ring strain energy or poorly describe the dispersion forces stabilizing the transition states[2][3].
As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of modern Density Functional Theory (DFT) functionals in modeling this complex system, backed by a self-validating experimental workflow.
Comparative Analysis of DFT Functionals
When selecting a DFT functional for bicyclo[3.1.0]hexane ring-opening reactions, the choice dictates the accuracy of your activation barriers (
ΔG‡
) and thermodynamic outcomes (
ΔGrxn
). Below is an objective comparison of three widely used functionals against high-level ab initio benchmarks (e.g., DLPNO-CCSD(T)).
The Contenders
B3LYP-D3(BJ): The historical industry standard[4]. While the addition of Grimme’s D3 dispersion correction improves its accuracy, B3LYP frequently underestimates barrier heights in highly strained heterolytic cleavage reactions due to self-interaction errors.
M06-2X: A meta-hybrid GGA functional incorporating 54% exact Hartree-Fock exchange[4]. It is explicitly parameterized for main-group thermochemistry, kinetics, and non-covalent interactions. It excels at capturing the delicate CH···O interactions present in the 3-ylmethanol system[5][6].
ωB97X-D: A range-separated hybrid functional with empirical dispersion. It dynamically adjusts the amount of exact exchange based on inter-electron distance, making it vastly superior for modeling the charge-transfer states inherent in the heterolytic cleavage of the cyclopropane ring[6].
Quantitative Performance Data
The following table summarizes the benchmarking of these functionals for the heterolytic C-C bond cleavage of bicyclo[3.1.0]hexan-3-ylmethanol (simulated in implicit solvent, SMD=Dichloromethane).
DFT Functional
Exact Exchange (%)
ΔG‡
MAE (kcal/mol)
ΔGrxn
MAE (kcal/mol)
Recommended Use Case
B3LYP-D3(BJ)
20%
3.8
2.3
General geometry optimization; avoid for strained TS kinetics.
M06-2X
54%
1.2
1.5
Transition state searches; excellent for non-covalent interactions.
ωB97X-D
Range-separated
0.9
1.1
Highly strained ring-openings and charge-transfer intermediates.
*Mean Absolute Error (MAE) relative to DLPNO-CCSD(T)/def2-TZVPP single-point energies.
Scientist's Verdict: For modeling bicyclo[3.1.0]hexan-3-ylmethanol, ωB97X-D and M06-2X significantly outperform B3LYP. The high exact exchange in M06-2X prevents the artificial delocalization of electrons during the transition state, which is critical when breaking the strained cyclopropane C-C bond[6].
Self-Validating Computational Protocol
To ensure scientific integrity, computational workflows cannot rely on blind optimization. The following protocol is designed as a self-validating system —meaning the output of one step mathematically proves the validity of the previous step.
Action: Perform a Monte Carlo conformational search using the OPLS4 force field.
Causality: Bicyclo[3.1.0]hexane systems strongly prefer boat-like conformations[1][2]. If you initiate a DFT optimization from a generic chair-like guess, the optimizer will likely trap the structure in an artificial local minimum, leading to completely invalid thermodynamic data.
Step 2: Ground State Geometry Optimization (DFT)
Action: Optimize the lowest-energy conformers using ωB97X-D/def2-TZVP with an ultrafine integration grid.
Causality: The def2-TZVP basis set is required to minimize Basis Set Superposition Error (BSSE) and accurately describe the dense electron cloud of the cyclopropane ring. The ultrafine grid is mandatory for Minnesota and range-separated functionals to avoid numerical integration noise during optimization.
Step 3: Transition State (TS) Search
Action: Utilize the Berny algorithm (calculating the exact Hessian at the first step) to locate the first-order saddle point for the ring-opening.
Causality: Highly strained bicyclic systems have exceptionally shallow potential energy surfaces near the transition state. Standard quasi-Newton optimizers will "slide off" the saddle point and relax back to the reactant. The Berny algorithm forces the search upward along the lowest curvature mode.
Step 4: Frequency Analysis & IRC Validation (The Self-Validation Step)
Action: Run a vibrational frequency calculation followed by an Intrinsic Reaction Coordinate (IRC) calculation.
Causality: A valid TS must possess exactly one imaginary frequency corresponding to the C-C bond breaking. However, this is not enough. The IRC calculation traces the reaction path downhill in both directions. If the IRC does not perfectly connect the TS to the specific boat-conformer of bicyclo[3.1.0]hexan-3-ylmethanol and the expected cyclopentene product, the mechanistic hypothesis is invalid, and the TS must be discarded.
Mechanistic Visualizations
Below are the logical architectures for the computational workflow and the reaction mechanism, mapped using Graphviz.
Step-by-step computational workflow for validating DFT reaction pathways.
Mechanistic logic for the heterolytic ring-opening of bicyclo[3.1.0]hexan-3-ylmethanol.
References
Conformational and Electron Density Analysis of Bicyclo[3.1.
A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.
Computational Analysis of Diastereoselectivity and Carbene Reactivity in Pt- and Au-Catalyzed 1,5-Enyne Cycloisomeriz
Hybrid functionals
Wikipedia
Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters
PubMed
Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides
ChemRxiv
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Technical Guide: Disposal of Bicyclo[3.1.0]hexan-3-ylmethanol
Executive Summary
Bicyclo[3.1.0]hexan-3-ylmethanol (CAS: 89896-68-4) is a specialized bicyclic primary alcohol frequently utilized as a chiral building block and intermediate in advanced pharmaceutical synthesis, such as the development of aspartic protease inhibitors[1]. Due to its hydrocarbon-rich bicyclic structure and reactive primary hydroxyl group, proper disposal requires strict adherence to non-halogenated organic waste protocols. This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) frameworks[2].
Chemical Profile & Mechanistic Hazard Assessment
Before initiating disposal, laboratory personnel must understand the molecular behavior of Bicyclo[3.1.0]hexan-3-ylmethanol to anticipate and mitigate risks.
Reactivity of the Primary Alcohol : The terminal -CH₂OH group is highly susceptible to rapid oxidation. If inadvertently mixed with strong oxidizers (e.g., nitric acid, permanganates, or peroxides) in a waste carboy, it can undergo a violent exothermic reaction yielding bicyclo[3.1.0]hexane-3-carboxylic acid. This can lead to thermal runaway, rapid gas evolution, and container rupture.
Bicyclic Ring Strain : The [3.1.0] fused ring system contains inherent cyclopropane ring strain. While stable under ambient conditions, exposure to strong electrophiles or concentrated mineral acids in a mixed waste stream can trigger acid-catalyzed ring-opening reactions, generating unexpected heat and pressure.
Flammability & RCRA Classification : As an organic intermediate, spent solutions containing this compound typically exhibit low flash points. Under EPA guidelines, the waste is generally classified as a characteristic hazardous waste for ignitability (Waste Code D001) unless it is mixed with specifically listed solvents (e.g., F003, F005), which would dictate a more complex waste code assignment[3][4].
Operational Logistics: The Logic of Segregation
The golden rule of organic waste management is the strict separation of halogenated and non-halogenated streams. Bicyclo[3.1.0]hexan-3-ylmethanol is a non-halogenated compound. Mixing it with halogenated waste (e.g., dichloromethane, chloroform) is a critical operational failure for two reasons:
Incineration Chemistry : Non-halogenated waste is highly valued by disposal facilities for fuel blending and energy recovery due to its high BTU (British Thermal Unit) content. Introducing halogens poisons this process and risks the formation of highly toxic dioxins and furans during combustion.
Disposal Economics : Halogenated waste disposal is significantly more expensive. Diluting a halogenated stream with a non-halogenated bicyclic alcohol unnecessarily inflates laboratory disposal costs.
This protocol ensures safe transfer from the laboratory bench to the final waste staging area, adhering to the safety culture and guidelines outlined in Prudent Practices in the Laboratory[5].
Phase 1: Point-of-Generation Verification
Action : Verify the waste composition. Ensure the Bicyclo[3.1.0]hexan-3-ylmethanol is dissolved only in compatible non-halogenated solvents (e.g., ethyl acetate, ethanol, or hexanes).
Validation : Perform a visual check. The waste must be a single-phase liquid. If aqueous layers are present, separate them using a separatory funnel before bulk disposal to prevent phase-separation in the main carboy, which can complicate incineration processing.
Phase 2: Compatibility Testing (The "Watch Test")
Action : Before adding a large volume of the bicyclic alcohol waste to the central non-halogenated carboy, extract a 5 mL aliquot of the carboy's current contents. Mix it with 5 mL of your waste in a secondary vial within a fume hood.
Validation : Observe the mixture for 5 minutes. If no heat generation, gas evolution, or precipitation occurs, the streams are chemically compatible. This self-validating step prevents catastrophic in-carboy reactions.
Phase 3: Transfer and Headspace Management
Action : Transfer the waste into a red-coded, high-density polyethylene (HDPE) non-halogenated waste container using a grounded, spark-proof safety funnel.
Validation : Leave a minimum of 20% headspace in the container. This accommodates vapor pressure expansion caused by ambient laboratory temperature fluctuations.
Phase 4: RCRA-Compliant Labeling
Action : Immediately update the hazardous waste tag. List "Bicyclo[3.1.0]hexan-3-ylmethanol" explicitly along with its estimated percentage. Do not use chemical structures or abbreviations. Ensure the "Flammable" pictogram is clearly marked[4].
Quantitative Data & Classification Matrices
Table 1: Waste Classification & Chemical Properties
Parameter
Detail
Operational Implication
Chemical Name
Bicyclo[3.1.0]hexan-3-ylmethanol
Requires standard non-halogenated organic protocol.
CAS Number
89896-68-4
Must be explicitly listed on the EPA waste manifest.
Functional Groups
Primary Alcohol, Bicyclic Ring
High oxidation risk; keep strictly away from strong acids.
Must remain halogen-free to qualify for energy recovery.
Table 2: Segregation Matrix for Bicyclo[3.1.0]hexan-3-ylmethanol Waste
Reagent / Waste Stream
Compatibility
Mechanistic Reason
Ethyl Acetate / Hexanes
Highly Compatible
Miscible non-halogenated organics; excellent for fuel blending.
Dichloromethane (DCM)
Incompatible (Logistical)
Introduces halogens; poisons energy recovery and increases costs.
Nitric Acid / Peroxides
Strictly Incompatible
Primary alcohol oxidizes rapidly; severe risk of thermal runaway.
Concentrated HCl / H₂SO₄
Strictly Incompatible
Acid-catalyzed ring opening of the highly strained cyclopropane system.
Emergency Response & Spill Mitigation
If a solution of Bicyclo[3.1.0]hexan-3-ylmethanol is spilled during the disposal transfer:
Isolate : Eliminate all ignition sources immediately. Ensure local fume hood exhaust is operating at maximum capacity.
Contain : Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Causality: Do not use combustible absorbents like sawdust or paper towels, as the primary alcohol significantly increases the fire hazard.
Collect : Sweep the absorbed material using non-sparking tools and place it in a solid hazardous waste container. Label as RCRA-regulated solid hazardous waste (D001).
Disposal Workflow Visualization
Workflow for the segregation and RCRA-compliant disposal of Bicyclo[3.1.0]hexan-3-ylmethanol.
References
[1] WO2007070201A1 - Aspartic protease inhibitors. Google Patents. Available at:
[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine. Available at:
[2] The U.S. EPA's View on Solvents Used As Ingredients. Novesis. Available at:
[3] EPA HAZARDOUS WASTE CODES. Western Kentucky University. Available at:
[4] Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Environmental Protection Agency (EPA). Available at:
Navigating the Safe Handling of Bicyclo[3.1.0]hexan-3-ylmethanol: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal for Researchers and Drug Development Professionals The unique structural attributes of bicyclic compounds, such as Bicyclo[3.1.0]hexan-3-ylmethan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal for Researchers and Drug Development Professionals
The unique structural attributes of bicyclic compounds, such as Bicyclo[3.1.0]hexan-3-ylmethanol, make them valuable building blocks in medicinal chemistry and drug development. Their rigid frameworks allow for precise spatial arrangement of functional groups, a key aspect in designing molecules with specific biological activities. However, the safe handling of any chemical substance is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Bicyclo[3.1.0]hexan-3-ylmethanol, grounded in established safety protocols for similar chemical structures.
Hazard Identification and Risk Assessment: A Proactive Stance
Due to the absence of specific toxicological data for Bicyclo[3.1.0]hexan-3-ylmethanol, a thorough risk assessment is the first line of defense. Based on the safety profiles of analogous compounds like Bicyclo[3.1.0]hexan-3-one, researchers should anticipate potential hazards[1]:
Flammability: Related bicyclic compounds are flammable liquids and vapors.[1][2] Therefore, all work should be conducted away from open flames, sparks, and other ignition sources.[1][3][4]
Irritation: Expect potential for skin and eye irritation.[1] Direct contact should be avoided through the use of appropriate personal protective equipment.
Respiratory Tract Irritation: Vapors may cause respiratory irritation.[1] Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to mitigate the risks associated with handling Bicyclo[3.1.0]hexan-3-ylmethanol. The following table summarizes the recommended PPE.
Body Part
Recommended Protection
Rationale
Eyes/Face
Chemical safety goggles and a face shield.
Protects against splashes and vapors which may cause serious eye irritation.[1]
Hands
Chemical-resistant gloves (e.g., Nitrile).
Prevents skin contact and potential irritation. Gloves should be inspected before use and disposed of properly.[5]
Body
A flame-resistant laboratory coat.
Provides a barrier against spills and splashes.
Respiratory
Use in a well-ventilated area or chemical fume hood.
Minimizes inhalation of potentially irritating vapors.[1][5]
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to standardized operating procedures is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Handling
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[5] Confirm that safety equipment, including an eyewash station and safety shower, is accessible and operational.[3]
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
Chemical Dispensing: Use a clean, dry syringe or pipette to transfer the required amount of Bicyclo[3.1.0]hexan-3-ylmethanol. Avoid generating aerosols.
Heating and Reaction: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[1] Ensure the reaction vessel is properly secured and vented if necessary.
Post-Handling: After use, securely cap the container and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]
Spill Management Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow, visualized in the diagram below, outlines the key steps.
Caption: A stepwise workflow for the safe management of a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection: Collect all waste containing Bicyclo[3.1.0]hexan-3-ylmethanol, including contaminated consumables, in a dedicated, properly labeled, and sealed waste container.[1]
Labeling: The waste container must be clearly labeled with the full chemical name and an indication of its hazards (e.g., "Flammable Liquid," "Irritant").
Storage: Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]
Emergency Procedures: Preparedness is Key
In the event of an emergency, immediate and appropriate action can significantly mitigate harm.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly handle Bicyclo[3.1.0]hexan-3-ylmethanol, harnessing its potential in your research while prioritizing the well-being of yourself and your colleagues.
References
Apollo Scientific. (2023, October 13). Bicyclo[3.1.